Product packaging for Bathocuproine disulfonate(Cat. No.:CAS No. 73348-75-1)

Bathocuproine disulfonate

Cat. No.: B1214263
CAS No.: 73348-75-1
M. Wt: 520.6 g/mol
InChI Key: FBKZHCDISZZXDK-UHFFFAOYSA-N
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Description

Significance of Metal Ion Chelation in Research Methodologies

Metal ion chelation is a fundamental chemical process involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, creating a stable, ring-like structure known as a chelate. ebsco.com This process is of paramount importance across numerous scientific disciplines. In biological systems, essential metal ions like iron, copper, and zinc are often chelated by proteins to form metalloproteins, which are crucial for processes such as oxygen transport (hemoglobin), photosynthesis (chlorophyll), and cellular respiration. ebsco.com

In research methodologies, chelation is a versatile tool with broad applications. dcu.ienumberanalytics.com Analytical chemists utilize chelating agents for the separation, preconcentration, and quantification of metal ions in various samples, including environmental and biological materials. dcu.iechemimpex.comnih.gov The formation of a colored or fluorescent chelate can serve as the basis for spectrophotometric or fluorometric analysis. chemimpex.com In environmental science, chelating agents are employed to manage heavy metal contamination in soil and water. numberanalytics.comwikipedia.org Furthermore, in molecular biology and biochemistry, chelators are used to control the concentration of free metal ions in solution, which is critical for studying the function of metalloenzymes and other metal-dependent biological processes. uni-duesseldorf.deresearchgate.net The stability and selectivity of the chelating agent for a specific metal ion are key factors that determine its utility in a particular research application. numberanalytics.com

Overview of Bathocuproine Disulfonate's Role as a Selective Copper(I) Chelator in Scientific Investigations

This compound (BCS) is a phenanthroline derivative that exhibits high selectivity for the copper(I) ion (Cu⁺). ethz.chebi.ac.uk This specificity is a key attribute that distinguishes it from other chelators and makes it particularly valuable for studying copper's role in biological and chemical systems. Copper exists in two primary oxidation states, Cu(I) and Cu(II), and the ability to selectively bind to one form allows researchers to probe the specific roles of each oxidation state.

The reaction between this compound and Cu(I) results in the formation of a stable, water-soluble complex with a distinct orange color, which absorbs light maximally at a wavelength of approximately 484 nm. tandfonline.comcopernicus.org This chromophoric property forms the basis of a widely used spectrophotometric method for the sensitive determination of Cu(I) concentrations in a variety of samples. tandfonline.commedchemexpress.comscialert.net This method has been applied to the analysis of copper in water, biological fluids, and ambient aerosols. tandfonline.comcopernicus.orgscialert.net

In biological research, this compound is employed to investigate copper homeostasis, the process by which organisms regulate copper levels to ensure a sufficient supply for essential enzymes while preventing toxic accumulation. uni-duesseldorf.de By chelating extracellular or intracellular Cu(I), researchers can induce a state of copper deficiency to study the cellular response. uni-duesseldorf.de It is also used to probe the metal-binding sites of copper-containing proteins and to study the mechanism of copper transport across cell membranes. pnas.org For instance, the addition of this compound can reverse copper binding to proteins, disrupting protein-protein interactions that are dependent on copper. pnas.org

Historical Context and Evolution of its Research Applications

The parent compound, bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline), was first reported as a colorimetric reagent for copper in 1953. copernicus.org The subsequent development of its sulfonated, water-soluble derivative, this compound, significantly expanded its utility in aqueous systems, particularly in biological and clinical chemistry. uni.edu

Initially, the primary application of this compound was in analytical chemistry for the spectrophotometric determination of copper in various matrices. scialert.netserva.de Its high sensitivity and selectivity for Cu(I) made it a superior reagent for this purpose. medchemexpress.com Over time, its application has broadened considerably. In the field of biochemistry, it became a crucial tool for studying the role of copper in enzyme kinetics and as a component of metalloproteins. researchgate.net For example, it has been used to determine copper content in serum and to release copper bound to proteins like ceruloplasmin for quantification. scialert.net

More recently, the applications of this compound have extended into more complex biological investigations. It is now used to study copper trafficking and the function of copper chaperones, which are proteins responsible for delivering copper to specific enzymes within the cell. uni-duesseldorf.depnas.org Its ability to specifically chelate Cu(I) has also been exploited in studies of oxidative stress, where reactive copper ions can participate in the generation of harmful free radicals. frontiersin.org Furthermore, its fluorescent properties and the quenching of this fluorescence upon binding to Cu(I) have been utilized to develop fluorometric assays for copper quantification. researchgate.net The evolution of its use from a simple analytical reagent to a sophisticated molecular probe highlights the enduring importance of this compound in scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20N2O6S2 B1214263 Bathocuproine disulfonate CAS No. 73348-75-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73348-75-1

Molecular Formula

C26H20N2O6S2

Molecular Weight

520.6 g/mol

IUPAC Name

4-[2,9-dimethyl-7-(4-sulfophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonic acid

InChI

InChI=1S/C26H20N2O6S2/c1-15-13-23(17-3-7-19(8-4-17)35(29,30)31)21-11-12-22-24(14-16(2)28-26(22)25(21)27-15)18-5-9-20(10-6-18)36(32,33)34/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34)

InChI Key

FBKZHCDISZZXDK-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)S(=O)(=O)O

Canonical SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)S(=O)(=O)O

Pictograms

Irritant

Synonyms

athocuproine disulfonate
bathocuproine disulfonic acid, disodium salt
bathocuproine sulfonate
bathocuproine sulfonate, disodium salt

Origin of Product

United States

Synthetic Methodologies and Purification Techniques for Research Grade Bathocuproine Disulfonate

Established Synthetic Pathways for Bathocuproine Disulfonate Production

The primary route for producing this compound involves the chemical modification of its parent compound, bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline). uni.edu The introduction of sulfonate groups is the key transformation that imparts the desired properties for its use in aqueous systems.

The principal reason for sulfonating bathocuproine is to dramatically increase its solubility in water. uni.edu Bathocuproine itself, while a highly sensitive reagent for copper, has limited applicability in aqueous solutions due to its low solubility. uni.edu The sulfonation process attaches sulfonic acid (-SO₃H) groups to the phenyl rings of the bathocuproine molecule. uni.edunih.gov

Early synthetic methods utilized chlorosulfonic acid for the sulfonation. uni.edu However, subsequent research identified hot, fuming sulfuric acid as a more suitable sulfonating agent. uni.edu The reaction involves heating bathocuproine with fuming sulfuric acid, which directly introduces two sulfonate groups, resulting in bathocuproine disulfonic acid. uni.edu This disulfonated product is highly water-soluble, overcoming the limitations of the parent compound and allowing its use in a wide range of aqueous biochemical assays. uni.edu

Achieving high yield and purity is critical for producing research-grade this compound. Several strategies have been developed to optimize the laboratory synthesis process. uni.edu

A key optimization was the shift from chlorosulfonic acid to fuming sulfuric acid. uni.edu This change was found to reduce the formation of undesirable by-products, such as sulfones, and simplified the subsequent work-up procedure by avoiding the need to evaporate hydrochloric acid. uni.edu

Contamination with trace metals, particularly iron, is a significant issue that can compromise the purity of the final product, often imparting a pink color to the normally light tan disodium (B8443419) salt. uni.edu To mitigate this, stringent measures are necessary:

Use of high-purity, iron-free reagents.

Meticulous cleaning of all glassware with fuming sulfuric acid and deionized water prior to use. uni.edu

The purification protocol for the synthesized product is multi-stepped to ensure high purity:

Neutralization: The acidic reaction mixture is carefully neutralized. A considerable amount of brown, viscous material may separate during this phase. uni.edu

Extraction: The desired product, as an ammonium (B1175870) salt, is extracted from the residue using boiling 95% ethanol (B145695). uni.edu

Ion-Exchange Chromatography: The ethanol extract is passed through a cation exchange resin (e.g., Amberlite IR-120) to remove cationic impurities and convert the salt to the free acid form. uni.edu

Final Salt Formation: The purified acid is neutralized with a high-purity sodium hydroxide (B78521) solution to a specific pH (e.g., 8.5) to form the final disodium salt. uni.edu

Isolation: The final product is obtained by evaporating the solution to dryness and grinding the residue. uni.edu

Table 1: Key Parameters in Optimized Synthesis of this compound Use the interactive controls to view different aspects of the synthesis process.

{ "id": "synthesis-table", "columns": [ {"id": "step", "label": "Process Step", "type": "string"}, {"id": "reagent", "label": "Key Reagent/Technique", "type": "string"}, {"id": "purpose", "label": "Purpose", "type": "string"}, {"id": "citation", "label": "Citation", "type": "string"} ], "rows": [ {"step": "Sulfonation", "reagent": "Fuming Sulfuric Acid", "purpose": "Introduces sulfonate groups; avoids sulfone by-products.", "citation": " uni.edu"}, {"step": "Contamination Control", "reagent": "Acid-washed glassware, Iron-free reagents", "purpose": "Prevents metal contamination, ensuring a colorless/light tan product.", "citation": " uni.edu"}, {"step": "Purification", "reagent": "Ethanol Extraction", "purpose": "Separates the product salt from insoluble impurities.", "citation": " uni.edu"}, {"step": "Purification", "reagent": "Cation Exchange Chromatography", "purpose": "Removes cationic impurities and prepares the free acid.", "citation": " uni.edu"}, {"step": "Final Product Formation", "reagent": "Iron-free Sodium Hydroxide", "purpose": "Forms the stable and highly water-soluble disodium salt.", "citation": " uni.edu"} ] }

Sulfonation Reactions of Bathocuproine for Enhanced Water Solubility

Analytical Characterization of Synthesized this compound for Research Consistency

To ensure the quality and consistency of synthesized this compound for research purposes, rigorous analytical characterization is essential. This involves a combination of spectroscopic and chromatographic techniques to verify the compound's identity, purity, and impurity profile.

Several spectroscopic methods are employed to confirm the structure and assess the purity of this compound.

UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique for characterization. This compound forms a distinct orange-colored complex with cuprous ions (Cu(I)) that exhibits a strong absorbance maximum around 483-484 nm. nemi.govnih.gov The presence and intensity of this peak upon addition of Cu(I) serve as a primary confirmation of the compound's chelating activity.

Fluorescence Spectroscopy: The compound itself possesses intrinsic fluorescence properties, with a characteristic emission peak at 770 nm following excitation at 580 nm. conicet.gov.aracs.org This fluorescence is effectively quenched upon binding to Cu(I), a phenomenon that forms the basis of highly sensitive copper quantification assays. conicet.gov.arresearchgate.net Verifying these fluorescence and quenching properties is a key purity check.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the sulfonate groups. The spectra of the sulfonated product show characteristic absorption bands for the sulfonic groups, for instance, at wavelengths of 9.65 µm and 8.40 µm, which are absent in the spectrum of the parent bathocuproine compound. uni.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information. It can confirm the presence of the phenanthroline core, the methyl groups, and the substituted phenyl rings. acs.org Crucially, NMR has been used to determine the composition of regioisomers in commercial batches, revealing that the sulfonate groups can be in meta or para positions on the phenyl rings. nih.govacs.org

Table 2: Spectroscopic Properties for Characterization of this compound An overview of the spectroscopic techniques and their typical findings for BCS.

{ "id": "spectroscopy-table", "columns": [ {"id": "technique", "label": "Technique", "type": "string"}, {"id": "feature", "label": "Key Feature / Wavelength", "type": "string"}, {"id": "observation", "label": "Observation", "type": "string"}, {"id": "citation", "label": "Citation", "type": "string"} ], "rows": [ {"technique": "UV-Vis Spectroscopy", "feature": "483-484 nm", "observation": "Absorbance maximum of the Cu(I) complex.", "citation": " nemi.govnih.gov"}, {"technique": "Fluorescence Spectroscopy", "feature": "λex 580 nm / λem 770 nm", "observation": "Intrinsic fluorescence, which is quenched by Cu(I).", "citation": " conicet.gov.aracs.orgresearchgate.net"}, {"technique": "Infrared (IR) Spectroscopy", "feature": "9.65 µm and 8.40 µm", "observation": "Characteristic absorption bands of sulfonic acid groups.", "citation": " uni.edu"}, {"technique": "NMR Spectroscopy", "feature": "¹H NMR Spectrum", "observation": "Confirms molecular structure and determines the ratio of regioisomers.", "citation": " nih.govacs.org"} ] }

Chromatographic techniques are indispensable for separating this compound from impurities, including unreacted starting materials, synthesis by-products, and different isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound. Reversed-phase HPLC methods can effectively separate the polar disulfonated product from the non-polar bathocuproine precursor and other potential organic impurities. acs.orgnih.gov The technique is sensitive enough to detect trace impurities that could interfere with subsequent applications. Furthermore, HPLC is critical for separating different regioisomers, the presence of which can be a source of experimental variability. acs.org

Ion Chromatography: Given the ionic nature of the sulfonate groups, ion chromatography is a suitable method for purity analysis. It can be used to quantify the disodium salt content and to detect and quantify other ionic impurities that may be present in the final product. lgcstandards.com

Spectroscopic Verification for Purity Assessment in Research Batches

Addressing Challenges in Reproducible Synthesis for Academic Studies

The reproducible synthesis of this compound with consistent quality presents several challenges for academic research laboratories.

One of the most persistent problems is contamination by iron , which is ubiquitous in laboratory environments. uni.edu Even trace amounts of iron collected from reagents, water, or glassware during the synthesis can become concentrated in the final product, leading to a pinkish, impure salt with compromised analytical properties. uni.edu

Another challenge is the formation of by-products . The use of certain reagents, like chlorosulfonic acid, can lead to the creation of sulfones, resulting in an erratic product quality where the equivalent weight deviates significantly from the theoretical value. uni.edu

Perhaps the most significant challenge for reproducibility is the generation of a mixture of regioisomers . nih.govacs.org The sulfonation of the two phenyl rings on the bathocuproine molecule can occur at either the meta or para positions. This results in the final product being a mixture of three different isomers: m-m', m-p', and p-p'. nih.govacs.org The exact ratio of these isomers can vary between synthesis batches, depending on reaction conditions. acs.org This isomeric variability is critical because each isomer can have slightly different chelation affinities and spectroscopic properties, leading to inconsistencies in experimental results and affecting the reproducibility of studies that rely on this reagent. nih.gov

Mechanistic Insights into Bathocuproine Disulfonate Mediated Interactions in Research Systems

Complexation Chemistry with Copper(I) Ions

The interaction between bathocuproine disulfonate and copper(I) ions is the foundation of its use as a research tool. This section explores the specifics of this chemical relationship.

Stoichiometry and Stability of this compound-Copper(I) Complexes

This compound forms a highly stable and distinctly colored complex with copper(I) ions. conicet.gov.arnih.gov The stoichiometry of this complex is consistently reported as 1:2, meaning one copper(I) ion binds with two molecules of BCS, forming the complex [Cu(I)(BCS)₂]³⁻. nih.govirb.hrunimelb.edu.auoup.com This complex exhibits a characteristic absorption maximum at approximately 483-484 nm, which is the basis for its use in spectrophotometric quantification of Cu(I). conicet.gov.arnih.govoup.com

The stability of the [Cu(I)(BCS)₂]³⁻ complex is exceptionally high, with a formation constant (β₂) reported to be around 10¹⁹.⁸ M⁻². nih.govunimelb.edu.au This high stability constant signifies a very strong binding affinity between BCS and Cu(I), making it an effective chelator for detecting even low concentrations of the ion. medchemexpress.com

ParameterValueReference
Stoichiometry (Cu(I):BCS) 1:2 nih.govirb.hrunimelb.edu.auoup.com
Complex Formula [Cu(I)(BCS)₂]³⁻ nih.govunimelb.edu.au
Absorption Maximum (λmax) ~483-484 nm conicet.gov.arnih.govoup.com
Molar Absorptivity (ε) ~13,300 M⁻¹cm⁻¹ nih.gov
Formation Constant (log β₂) 19.8 nih.govunimelb.edu.au

Influence of pH and Ionic Strength on Complex Formation Kinetics in Aqueous Research Environments

The formation of the Cu(I)-BCS complex is influenced by the pH of the aqueous environment. The reaction is pH-dependent, with optimal complex formation occurring in a pH range of 5 to 6. copernicus.org Below a pH of 1.5, the light absorption of the complex is low, increasing rapidly above pH 2. copernicus.org For practical applications, such as the determination of total copper in protein samples, a neutralization step to pH 7.5 is often employed after acid treatment to ensure stable complex formation. conicet.gov.arnih.govresearchgate.net The stability constant of the [Cu(I)(BCS)₂]³⁻ complex does not depend on the proton concentration at a pH greater than or equal to 7.0. nih.govnih.gov

Ionic strength can also affect the kinetics of the complex formation. While detailed studies on the specific effect of ionic strength on the kinetics are not extensively reported in the provided results, it is a general consideration in solution chemistry that can influence reaction rates. In many experimental protocols, the ionic strength is controlled and kept constant to ensure reproducible results. acs.org For instance, in some studies, the ionic strength was adjusted to 0.1 M or 0.15 M. oup.comnih.govacs.org

Ligand-Binding Thermodynamics and Kinetics in Model Biological Systems

This compound serves as a valuable probe for investigating the interactions of copper(I) with biological molecules such as proteins and peptides. nih.govunimelb.edu.auresearchgate.net

Quantitative Assessment of Copper(I) Binding Affinities with Proteins and Peptides Using this compound Probes

This compound is employed in competitive binding assays to determine the Cu(I) binding affinities of proteins and peptides. nih.govunimelb.edu.auresearchgate.net In these experiments, the protein of interest competes with BCS for a limited amount of Cu(I). By measuring the amount of Cu(I) bound to BCS (via its characteristic absorbance), the dissociation constant (Kd) of the protein-Cu(I) complex can be calculated. oup.com This method has been used to reliably determine the stoichiometry of high-affinity Cu(I) binding and the quantitative affinities of various proteins. nih.govnih.gov

For example, BCS has been used to assess the Cu(I) binding properties of metallo-chaperone proteins like Atox1 and domains of the Wilson protein ATP7B. nih.gov The use of BCS as a probe has helped to unify previously scattered literature values for the Cu(I) affinities of these proteins, demonstrating that they bind Cu(I) with sub-femtomolar affinities. nih.gov This indicates a very tight regulation of labile Cu(I) concentrations in living cells. nih.gov

Competitive Binding Mechanisms with Endogenous Chelators in Experimental Setups

In biological systems, copper ions are not free but are typically bound to various endogenous chelators, such as glutathione (B108866) (GSH). nih.govrsc.org When using BCS in experimental setups, it is important to consider the competitive binding mechanisms between BCS and these endogenous molecules. unimelb.edu.au

Glutathione, a major low-molecular-weight thiol in cells, can bind Cu(I), although with a lower affinity than many copper chaperone proteins. rsc.org The apparent formation constant for the Cu(I)-GSH complex at pH 7.5 has been determined to be approximately 4 x 10¹⁷ M⁻². rsc.org In experiments designed to measure the Cu(I) binding affinity of a protein, the presence of endogenous chelators like GSH can influence the equilibrium distribution of Cu(I) between the protein, BCS, and the endogenous chelator. Understanding these competitive interactions is crucial for the accurate interpretation of experimental results.

For instance, rapid exchange of Cu(I) has been observed between the copper chaperone CopZ and BCS, suggesting a mechanism that involves the formation of a transient Cu(I)-mediated protein-chelator complex rather than simple dissociation. portlandpress.com This highlights the dynamic nature of copper binding and exchange in the presence of competing chelators.

Interaction with Reactive Oxygen Species and Thiol Chemistry in Research Contexts

This compound (BCS) is a water-soluble chelating agent with a high affinity and specificity for cuprous ions (Cu(I)). This characteristic makes it an invaluable tool in research for investigating the roles of copper in biological redox processes, particularly its interactions with reactive oxygen species (ROS) and thiol-containing molecules. By sequestering Cu(I), BCS can inhibit copper's catalytic activity in redox cycling, thereby providing insights into copper-dependent oxidative and reductive pathways.

Role in Inhibiting Copper-Mediated Oxidation of Thiols and Other Biomolecules

Copper ions are potent catalysts of oxidation reactions that can lead to damage of essential biomolecules. The redox cycling between Cu(II) and Cu(I) can generate reactive oxygen species, which in turn oxidize lipids, proteins, and nucleic acids. BCS intervenes in this process by forming a stable complex with Cu(I), effectively preventing it from participating in further redox reactions.

Research has demonstrated the protective effects of BCS in various experimental models. For instance, in studies of DNA damage, BCS has been shown to abolish the strand scission induced by certain compounds in the presence of Cu(II). This protective mechanism is attributed to the chelation of the transiently formed Cu(I) ions, which are critical intermediates in the copper-dependent generation of ROS that attack the DNA backbone. Similarly, BCS can protect against copper-mediated hepatotoxicity and DNA damage in vivo by chelating copper.

The interaction with thiol chemistry is particularly significant. Thiols, such as cysteine and the tripeptide glutathione, are crucial for maintaining cellular redox balance. However, they are also susceptible to copper-catalyzed oxidation. Studies have shown that in cell culture media, BCS can prevent the rapid, copper-mediated oxidation of cysteine. This inhibition helps to maintain a reduced environment and supports cellular processes that are sensitive to oxidative stress. In a study on Plasmodium falciparum growth in glucose-6-phosphate dehydrogenase (G6PD)-deficient erythrocytes, which are under high oxidative stress, the synergistic addition of BCS and cysteine enhanced parasite growth. It was suggested that BCS protected cysteine from copper-mediated oxidation in the medium, thereby allowing it to be incorporated into the erythrocytes and help maintain essential protein thiol groups in a reduced state.

Further research using BCS has helped to elucidate the mechanisms of copper-thiol interactions. The addition of Cu(II) to solutions containing thiols like L-cysteine and glutathione leads to the rapid reduction of copper to Cu(I) and the formation of Cu(I)-thiol complexes. BCS is used in these experimental systems to quantify the formation of Cu(I), confirming the reductive capacity of thiols and demonstrating how chelators can interrupt the subsequent oxidative reactions.

Table 1: Research Findings on BCS Inhibition of Copper-Mediated Oxidation
Biomolecule/System StudiedExperimental ContextObserved Effect of BCSInferred MechanismReference
Plasmid DNAIn vitro DNA damage assay with knipholone (B1197796) anthrone (B1665570) and Cu(II).Abolished DNA strand scission.Chelation of Cu(I) ions, preventing the generation of reactive oxygen species.
DNA in vivoMouse model of hepatotoxicity induced by EGCG plus a copper ionophore.Protected DNA from damage.Chelation of copper, preventing copper/polyphenol-induced DNA damage.
CysteineIn vitro culture medium for Plasmodium falciparum in G6PD-deficient erythrocytes.Maintained thiol content in the medium by preventing its rapid decrease.Inhibited the copper-mediated oxidation of cysteine.
Low-Density Lipoprotein (LDL)In vitro study of Cu²⁺-catalyzed LDL oxidation.Used as an indicator to monitor the rate of conversion of Cu²⁺ to Cu¹⁺ by LDL.Forms a stable, light-absorbing complex with the reduced Cu¹⁺, allowing quantification of the reduction process that precedes oxidation.

Modulation of Cellular Redox States for Research Purposes

The redox state of a cell, often represented by the ratio of reduced to oxidized glutathione (GSH/GSSG), is a critical indicator of cellular health and function. Copper is a key modulator of this state because of its ability to catalyze the oxidation of thiols and generate ROS. By chelating copper, BCS serves as a powerful research tool to manipulate and study the influence of this metal on cellular redox homeostasis.

In research settings, BCS is used to create copper-deficient conditions, allowing scientists to dissect the specific roles of copper in redox-sensitive signaling pathways and enzymatic activities. For example, studies on the interplay between copper and selenium have used BCS to reduce intracellular copper content. This chelation was shown to impact the expression and activity of selenoproteins, which are themselves critical components of the cellular antioxidant defense system. Such experiments highlight a previously unknown link between copper status and selenoprotein expression, suggesting that an imbalance in copper can indirectly affect cellular redox regulation by altering the selenoproteome.

Furthermore, BCS is employed as a control or antagonist in studies of novel therapeutic agents that function by modulating metal-ion homeostasis. In the investigation of the antitumor compound Dp44mT, which is thought to act by forming a redox-active copper complex, copper chelators like BCS were used to demonstrate the copper-dependency of its cytotoxic effects. The finding that BCS could prevent the cytotoxicity of Dp44mT supported the hypothesis that the drug's activity was mediated through its interaction with cellular copper. Accompanying experiments showed that the copper-Dp44mT complex caused a significant reduction in the cellular GSH/GSSG ratio, confirming that the complex possesses pronounced redox activity that leads to oxidative stress.

However, it is noteworthy that in some specific contexts, such as in cell-free assays using the ROS-detecting probe dichlorofluorescin (DCFH), the Cu(I)-BCS and Cu(II)-BCS complexes themselves have been observed to promote the oxidation of the probe. This underscores the importance of carefully considering the specific experimental system when interpreting results obtained using BCS to study ROS-related phenomena. In cellular systems, the primary role of BCS often remains the sequestration of bioavailable copper, thereby limiting its participation in native redox cycles

Applications of Bathocuproine Disulfonate in Analytical Chemistry Research Methodologies

Spectrophotometric and Colorimetric Quantification of Copper Ions

The reaction between bathocuproine disulfonate and Cu(I) ions results in the formation of a stable, orange-colored chelate, which provides a basis for the spectrophotometric and colorimetric determination of copper. nemi.govb-cdn.netb-cdn.net This method is widely applied in the analysis of various samples, including drinking water, surface water, groundwater, wastewater, and seawater. b-cdn.nettandfonline.com

Development of Assays for Total Copper and Copper(I) in Complex Matrices

Assays utilizing this compound have been developed for the determination of both total copper and specifically Cu(I) in complex biological and environmental samples. medchemexpress.comconicet.gov.arnih.gov For the quantification of total copper, the sample is typically treated to release any bound copper, often through acidification with hydrochloric acid. nih.govgoogle.com Subsequently, a reducing agent, such as hydroxylamine (B1172632) hydrochloride or ascorbic acid, is added to ensure all copper is in the Cu(I) state. nemi.govgoogle.com The sample is then buffered to an optimal pH, and BCS is introduced to form the colored complex. nemi.gov

A key advantage of the this compound method is its high specificity for Cu(I). conicet.gov.arnih.gov This allows for the direct measurement of Cu(I) in samples without the reduction step, enabling researchers to distinguish between the different oxidation states of copper in their samples. nih.gov The method has been successfully used to quantify total copper in proteins, with results showing good agreement with those obtained by atomic absorption spectroscopy. conicet.gov.ar It is also robust enough for use in challenging matrices like seawater. b-cdn.net

Key Steps in Total Copper Assay:

Copper Release: Acidification (e.g., with HCl) to release protein-bound copper. nih.govgoogle.com

Neutralization and Stabilization: Neutralizing the solution and adding a stabilizing agent like citrate (B86180). nih.govgoogle.com

Reduction: Reducing Cu(II) to Cu(I) using a reducing agent (e.g., ascorbate (B8700270) or hydroxylamine). nemi.govnih.govgoogle.com

Chelation: Addition of this compound to form the colored Cu(I)-BCS complex. nih.govgoogle.com

Spectrophotometric Measurement: Measuring the absorbance at the optimal wavelength. nemi.gov

Optimization of Detection Wavelengths and Molar Absorptivities

The orange-colored complex formed between Cu(I) and this compound exhibits a distinct absorption maximum, which is critical for its spectrophotometric quantification. Research has established the optimal wavelength for measuring the absorbance of the Cu(I)-BCS complex to be around 483-484 nm. nemi.govtandfonline.comnih.gov Some studies also report measurements at 485 nm. jove.comresearchgate.net

The molar absorptivity (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a key parameter in these assays. For the Cu(I)-BCS complex, the molar absorptivity has been reported to be approximately 13,300 M⁻¹cm⁻¹ at 483 nm and 12,400 M⁻¹cm⁻¹ at 484 nm. nih.govacs.org Other sources have cited a molar absorptivity of 1.3 x 10⁴ L mol⁻¹ cm⁻¹. researchgate.net The high molar absorptivity of the complex contributes to the high sensitivity of the method.

ParameterValueReference
Optimal Absorption Wavelength (λmax)483-484 nm nemi.govtandfonline.comnih.gov
Molar Absorptivity (ε)~13,300 M⁻¹cm⁻¹ at 483 nm nih.gov
Molar Absorptivity (ε)~12,400 M⁻¹cm⁻¹ at 484 nm acs.org
Molar Absorptivity (ε)1.3 x 10⁴ L mol⁻¹ cm⁻¹ researchgate.net

Fluorometric Assays Based on Quenching and Dequenching Phenomena

Beyond colorimetry, this compound's fluorescent properties have been harnessed for even more sensitive analytical methods. These assays are based on the principle of fluorescence quenching and dequenching.

Application in Sensitive Detection of Copper(I) and Competitive Ligands

The fluorescence quenching principle has been ingeniously adapted for the detection of other molecules that can compete with this compound for Cu(I) ions. acs.orgnih.gov This "dequenching" assay is particularly useful for quantifying competitive ligands. In this setup, a solution containing the pre-formed, non-fluorescent Cu(I)-BCS complex is used. nih.gov When a sample containing a competitive ligand is introduced, the ligand displaces BCS from the Cu(I) ion. This displacement restores the fluorescence of the "freed" BCS. nih.gov

The intensity of the recovered fluorescence is directly proportional to the concentration and binding affinity of the competitive ligand. acs.org This method has been successfully applied in high-performance liquid chromatography (HPLC) systems for the sensitive determination of phytochelatins, which are heavy-metal-binding peptides. acs.orgnih.gov By using a post-column reagent of the Cu(I)-BCS complex, researchers can detect and quantify these peptides at very low levels. nih.gov Revisions to this method, including optimizing excitation and emission wavelengths to 280 nm and 395 nm respectively, have led to a tenfold decrease in detection limits, allowing for quantification at the femtomole level. acs.org This competitive binding assay provides a unique way to screen for and quantify molecules based on their affinity for Cu(I). nih.gov

ParameterValueAssay TypeReference
Excitation Wavelength (λex)580 nmQuenching conicet.gov.argoogle.com
Emission Wavelength (λem)770 nmQuenching conicet.gov.argoogle.com
Detection Limit (Copper)0.1 µMQuenching nih.govresearchgate.net
Revised Excitation Wavelength (λex)280 nmDequenching (for competitive ligands) acs.org
Revised Emission Wavelength (λem)395 nmDequenching (for competitive ligands) acs.org

High-Performance Liquid Chromatography (HPLC) Detection Systems

This compound (BCS) serves as a critical reagent in High-Performance Liquid Chromatography (HPLC) for the sensitive detection of specific molecules, particularly those with a high affinity for copper(I) ions. Its application is most prominent in post-column derivatization methods.

Post-Column Reagent for the Determination of Metal-Binding Peptides (e.g., Phytochelatins)

A novel and highly sensitive method for the determination of phytochelatins (PCs), a family of metal-binding peptides with the general structure (γ-Glu-Cys)n-Gly, utilizes BCS in a post-column detection system. nies.go.jpacs.org The principle of this method is based on the fluorescence properties of BCS and its interaction with copper(I). nih.gov

The core mechanism involves a competitive complexation and fluorescence dequenching process. acs.org this compound itself is fluorescent, but its fluorescence is quenched upon forming a complex with Cu(I) ions. nih.govacs.org In the HPLC system, a post-column reagent containing the pre-formed, non-fluorescent Cu(I)-BCS complex is continuously mixed with the column eluent. acs.orgnih.gov When phytochelatins, which have a very high affinity for soft metal ions like Cu(I), elute from the column, they compete with BCS for the Cu(I) ions. nih.govacs.org This competition leads to the dissociation of the Cu(I)-BCS complex, releasing the free BCS molecule and thereby restoring its fluorescence. nih.gov The resulting fluorescence intensity is proportional to the concentration of the phytochelatins, allowing for their quantification. acs.org

This detection strategy is unique because it relies on the functional ability of phytochelatins to bind Cu(I), rather than simply targeting the thiol groups present in the peptides, which is the basis of other common methods like derivatization with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). acs.orgnih.govacs.org

Initial research has been further refined to enhance the method's performance. Re-optimization of the analytical conditions, including correcting the excitation and emission wavelengths to their true optimal values (280 nm excitation and 395 nm emission) from what were previously second-order light settings, resulted in a significant improvement. acs.orgnih.gov These adjustments, along with modifications to the post-column solution composition, led to a tenfold decrease in the detection limits for phytochelatins, enabling their quantification at femtomole quantities. acs.orgnih.gov

Optimized Parameters for HPLC-BCS Post-Column Detection of Phytochelatins
ParameterOptimized Value/ConditionReference
Detection PrincipleFluorescence dequenching of Cu(I)-BCS complex acs.orgnih.gov
Excitation Wavelength280 nm acs.org
Emission Wavelength395 nm acs.org
Post-Column Solution pH10.0 (buffered by 50 mM CHES-NaOH) acs.orgacs.org
Revised Post-Column Reagent ConcentrationsBCS: 500 nM, CuSO₄: 200 nM, Ascorbate: 5 µM acs.org
Achieved Detection LevelFemtomole quantities nih.gov

Integration with Other Separation Techniques

While HPLC with fluorescence detection using BCS is powerful for quantifying Cu(I)-binding peptides, integrating it with other analytical techniques provides more comprehensive characterization. The coupling of HPLC with mass spectrometry (MS), such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), is particularly advantageous for speciation analysis. wiley.comchemyx.comnih.gov

Current analytical schemes for metal-phytochelatin complexes often involve a multi-step process where size-exclusion chromatography (SEC) is first used for fractionation, followed by a second reversed-phase HPLC (RP-HPLC) separation with post-column derivatization for quantification. nih.gov However, these methods often require an acidification step that dissociates the metal-peptide complexes, meaning only the apoprotein (the peptide without the metal) is characterized. nih.gov

By coupling an HPLC system directly to an ICP-MS detector, researchers can achieve element-specific detection. nih.gov This hyphenated technique, HPLC-ICP-MS, allows for the separation of different cadmium-phytochelatin complexes while simultaneously detecting the cadmium isotope, providing direct evidence of the metal-peptide species. nih.gov Although methods using BCS are specific for detecting the binding capacity, coupling the separation with ICP-MS would confirm the identity and quantity of the specific metal being chelated by the peptides eluting from the column. This integration offers a more complete picture of metal detoxification and transport mechanisms in biological systems.

Electrochemical Sensing Platforms

This compound is a valuable component in the construction of electrochemical sensors, primarily due to its high selectivity for Cu(I) ions and its ability to be incorporated into electrode modifications. researchgate.netirb.hr

Development of Amperometric and Voltammetric Sensors for Copper Detection

Amperometric and voltammetric sensors leverage the specific complexation between BCS and copper ions to achieve sensitive detection. researchgate.net A common strategy involves using BCS as both a dispersing agent for nanomaterials and as a ligand for the preconcentration of Cu(II) at the electrode surface. researchgate.netnih.gov In one such approach, a glassy carbon electrode (GCE) is modified with a dispersion of multi-walled carbon nanotubes (MWCNTs) in a BCS solution. nih.gov The BCS facilitates the dispersion of the nanotubes and also serves to capture Cu(II) ions from the sample solution onto the electrode surface via complexation. researchgate.net

Once the copper is preconcentrated, electrochemical techniques can be applied for quantification. In cathodic stripping voltammetry, the accumulated Cu(II)-BCS complex is electrochemically reduced. irb.hrresearchgate.net The reduction of the Cu(I)-BCS and Cu(II)-BCS complexes occurs at approximately -0.55 V and -0.90 V (vs. Ag/AgCl), respectively. irb.hr By measuring the current associated with this reduction (voltammetry) or by holding the potential and measuring the current over time (amperometry), the concentration of copper can be determined with high sensitivity, reaching detection limits in the nanomolar range. irb.hrresearchgate.net

Furthermore, these copper-functionalized electrodes can act as catalysts for other electrochemical reactions. For instance, an electrode with preconcentrated copper can be used for the sensitive amperometric quantification of hydrogen peroxide at an applied potential of +0.400 V. nih.gov This catalytic activity allows for the development of sensors for other analytes beyond copper itself. nih.gov

Functionalization of Electrodes with this compound

The functionalization of electrodes with BCS is often achieved through non-covalent modification, typically by casting a prepared mixture onto the electrode surface. researchgate.netnih.gov A successful strategy involves creating a stable dispersion of multi-walled carbon nanotubes (MWCNTs) in an aqueous solution of BCS. researchgate.net The BCS molecules adsorb onto the surface of the MWCNTs, preventing their aggregation and creating a hybrid nanomaterial (MWCNTs-BCS). researchgate.net

This dispersion is then drop-casted onto a polished glassy carbon electrode (GCE) and allowed to dry, forming a stable modified surface (GCE/MWCNTs-BCS). researchgate.netnih.gov This approach is advantageous because it combines the high surface area and excellent electrical conductivity of MWCNTs with the selective copper-binding capability of BCS. researchgate.net The phenanthroline rings of the BCS molecules immobilized on the nanotubes are available to complex with Cu(II) ions from a sample solution, effectively preconcentrating them at the electrode for subsequent electrochemical analysis. researchgate.net This platform can be further modified, for example, by adsorbing enzymes like glucose oxidase to create highly sensitive and selective amperometric biosensors for glucose. nih.gov

Performance of BCS-Based Electrochemical Sensors
Sensor ConfigurationTarget AnalyteTechniqueLinear RangeDetection LimitReference
GCE/MWCNTs-BCS/CuHydrogen PeroxideAmperometry5.0 x 10⁻⁷ M - 7.4 x 10⁻⁶ M0.2 µM nih.gov
GCE/MWCNTs-BCS/Cu/GOxGlucoseAmperometry5.0 x 10⁻⁶ M - 4.9 x 10⁻⁴ M2 µM nih.gov
Mercury Drop Electrode with BCSCu(I)/Cu(II) SpeciationAdsorptive Cathodic Stripping Voltammetrynmol rangeNot Specified irb.hr

Flow Injection Analysis (FIA) Systems for Rapid Determination

Flow Injection Analysis (FIA) is an automated analytical technique that provides rapid and reproducible measurements, and it is well-suited for use with this compound. preprints.orgmdpi.com FIA methods using BCS are typically based on a spectrophotometric detection principle. preprints.orgsrce.hr The core of the method is a redox reaction where an analyte reduces a Cu(II)-BCS complex to the intensely colored orange [Cu(BCS)₂]³⁻ complex. preprints.orgsrce.hr The absorbance of this resulting complex is measured at its maximum wavelength, around 483 nm, and is directly proportional to the analyte's concentration. preprints.orgmdpi.com

This approach has been successfully developed and validated for the determination of thiol-containing compounds such as N-acetyl-L-cysteine (NAC) and N-acetyl-l-cysteine ethyl ester (NACET). preprints.orgmdpi.com In a typical FIA setup, a carrier stream (often deionized water) is pumped through the system. mdpi.com The sample is injected into this stream and subsequently merges with a reagent stream containing the Cu(II)-BCS complex at a specific pH (e.g., pH 5.0 using an acetate (B1210297) buffer). mdpi.com The reaction occurs as the mixed solution travels through a reaction coil before reaching a spectrophotometer flow cell for absorbance measurement. mdpi.com

The parameters of the FIA system, such as reagent concentrations, flow rates, pH, and injection volume, are optimized to achieve maximum sensitivity and sample throughput. preprints.orgpreprints.org For the determination of NAC, an analytical frequency of 120 samples per hour has been achieved. preprints.orgsrce.hr These FIA methods are valued for their speed, precision, low reagent consumption, and simplicity, making them ideal for quality control applications in pharmaceutical analysis. preprints.orgmdpi.com

Optimized Parameters and Performance of BCS-Based FIA Methods
ParameterAnalyteOptimized Value/ConditionReference
Detection Wavelength (λmax)NAC / NACET483 nm preprints.orgmdpi.com
Optimal pHNACET5.0 (Acetate Buffer) mdpi.com
Reagent Molar Ratio (Cu(II):BCS)NACET1:2 mdpi.com
Reagent Flow RateNAC2.0 mL/min preprints.orgpreprints.org
Sample Injection VolumeNAC500 µL preprints.orgsrce.hr
Linear Range (NAC)NAC3.0 x 10⁻⁷ M - 3.0 x 10⁻⁵ M preprints.orgsrce.hr
Linear Range (NACET)NACET6.0 x 10⁻⁷ M - 1.2 x 10⁻⁴ M mdpi.com
Sample Throughput (NAC)NAC120 h⁻¹ preprints.orgsrce.hr

Dispersive Solid-Phase Extraction (dSPE) Applications for Metal Analysis

Dispersive solid-phase extraction (dSPE) is a sample preparation technique that has gained significant traction in analytical chemistry for its simplicity, speed, and low solvent consumption. mdpi.com In dSPE, a solid sorbent is dispersed directly into a liquid sample containing the analyte of interest. mdpi.com Through mixing, the analyte is adsorbed onto the sorbent material. Subsequent separation of the solid and liquid phases, typically by centrifugation, allows for the isolation and preconcentration of the analyte, which can then be eluted from the sorbent for analysis. mdpi.com The high surface area contact between the sorbent and the sample facilitates rapid and efficient extraction. mdpi.com This methodology has been effectively applied to the analysis of various metals, often employing chelating agents like this compound to enhance selectivity and sensitivity.

Iron Determination using this compound-Intercalated Layered Double Hydroxides

A notable application of this compound (BCS) in dSPE is in the development of a method for the sensitive and selective determination of iron. researchgate.net In this approach, BCS is intercalated into the structure of Mg-Al layered double hydroxides (LDHs), creating a novel sorbent material. researchgate.net

The extraction process involves the reduction of Fe(III) in the sample to Fe(II), which then forms a stable complex with the BCS immobilized within the LDH structure. A key feature of this method is the dissolvable nature of the LDH sorbent in an acidic medium. researchgate.net This characteristic eliminates the need for a separate elution step using organic solvents, as the sorbent, along with the captured iron complex, can be dissolved directly in acid. The resulting solution, containing the colored Fe(II)-BCS complex, can then be analyzed spectrophotometrically. researchgate.net

The research findings demonstrated the effectiveness of this dSPE method for iron analysis in various water and beverage samples. The key parameters influencing the extraction efficiency were optimized, leading to a reliable and sensitive analytical procedure.

Table 1: Optimized Conditions and Performance of dSPE Method for Iron Analysis

Parameter Optimal Condition/Value
pH 6.0
Sorbent Amount 20 mg
Extraction Time 5 min
Linear Range 0.5 - 100 µg/L
Limit of Detection (LOD) 0.4 µg/L
Relative Standard Deviation (RSD) 2.9% (intra-day), 4.1% (inter-day)

Data sourced from research on colorimetric-dispersive solid-phase extraction for iron determination. researchgate.net

Multi-element Preconcentration with a Related Ligand System

While direct dSPE applications of this compound for a wide array of metals are not extensively documented, a closely related compound, batocuproine, has been successfully used in a dispersive micro-solid phase extraction (dµ-SPE) method for the preconcentration of several trace metal ions. This method utilizes graphene oxide as the solid sorbent and batocuproine as the chelating agent to simultaneously extract lead (Pb), cadmium (Cd), chromium (Cr), manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn).

In this procedure, the metal ions form cationic complexes with batocuproine. These complexes are then adsorbed onto the surface of the graphene oxide nanosheets through electrostatic interactions. The optimal pH for this adsorption was found to be 8. After the extraction, the retained metal complexes are eluted from the sorbent using a nitric acid solution and subsequently determined by inductively coupled plasma-optical emission spectrometry (ICP-OES).

The research findings highlight the method's high preconcentration factors and low detection limits, demonstrating its suitability for the analysis of trace metals in food samples.

Table 2: Performance of dµ-SPE Method with Batocuproine for Multi-metal Analysis

Analyte Preconcentration Factor Limit of Detection (ng/mL)
Lead (Pb) 40-200 0.047 - 0.54
Cadmium (Cd) 40-200 0.047 - 0.54
Chromium (Cr) 40-200 0.047 - 0.54
Manganese (Mn) 40-200 0.047 - 0.54
Iron (Fe) 40-200 0.047 - 0.54
Cobalt (Co) 40-200 0.047 - 0.54
Nickel (Ni) 40-200 0.047 - 0.54
Copper (Cu) 40-200 0.047 - 0.54
Zinc (Zn) 40-200 0.047 - 0.54

Data sourced from research on dispersive micro-solid phase extraction using a graphene oxide nanosheet with batocuproine.

The successful application of batocuproine in this multi-element dSPE method underscores the potential of phenanthroline-based ligands, including this compound, in similar analytical schemes. Given the high specificity of this compound for copper(I), its integration into a dSPE protocol could offer a highly selective method for copper determination. nih.govnemi.gov

Applications of Bathocuproine Disulfonate in Biological and Biochemical Research

Modulation of Copper Homeostasis and Transport in Cellular Models

The maintenance of copper homeostasis is critical for cellular function, and disruptions in this balance are associated with several diseases. Bathocuproine disulfonate serves as an essential tool for studying the intricate systems that regulate cellular copper levels and transport.

This compound is frequently employed to manipulate and measure copper concentrations in cell culture environments, providing insights into the cellular responses to copper deficiency. By adding BCS to the culture medium, researchers can effectively sequester extracellular Cu(I), creating a copper-depleted environment. This allows for the study of how cells adapt to low copper availability.

For instance, studies have used BCS to demonstrate a dose-dependent reduction in the growth of yeast under respiring conditions, an effect that can be reversed by the addition of copper sulfate. nih.gov This highlights the critical role of copper in respiratory metabolism. In mammalian cell lines, such as SH-SY5Y neuroblastoma cells, treatment with BCS has been shown to alter the trafficking of proteins like the amyloid precursor protein (APP), indicating that cellular copper status influences protein localization. nih.gov Furthermore, in adipocyte cell culture models, BCS-induced copper depletion attenuates stimulated lipolysis, establishing a link between copper availability and lipid metabolism. escholarship.org

The non-membrane-permeable nature of BCS is a key feature, allowing for the specific chelation of extracellular copper without directly affecting the intracellular copper pools. nih.govescholarship.org This property is crucial for distinguishing between the roles of extracellular and intracellular copper in various biological phenomena. For example, the toxicity of certain compounds that rely on extracellular copper can be blocked by BCS, demonstrating the chelator's utility in elucidating mechanisms of action. nih.govescholarship.org

This compound is instrumental in dissecting the mechanisms of copper transport across cellular membranes. A fundamental question in copper biology is the oxidation state of copper during transport. Since BCS specifically binds Cu(I), it can be used to determine if copper is reduced to Cu(I) before or during its uptake.

Research on ceruloplasmin-mediated copper transport has shown that the process is completely inhibited by BCS, suggesting that copper is reduced to Cu(I) before being taken up by cells. ebm-journal.org Similarly, studies on copper transport in Caco-2 cells, a model for human enterocytes, have utilized BCS to probe the nature of copper uptake. nih.gov In the investigation of the Wilson's disease protein (WNDP), a copper-transporting ATPase, the inhibitory effect of BCS on mutant forms of the protein provided evidence of their increased affinity for copper. nih.gov

The compound's utility extends to studying the efflux of copper from cells. In Escherichia coli, the use of the membrane-impermeable BCS, in conjunction with its membrane-permeable analog bathocuproine, helped to confirm that the induction of the Cus copper efflux system was due to elevated periplasmic Cu(I) levels. asm.org

Table 1: Effects of this compound on Cellular Copper Homeostasis and Transport

Cell/System Model Experimental Condition Key Finding Reference(s)
Yeast (Saccharomyces cerevisiae) Growth in BCS-containing medium Dose-dependent reduction in respiratory growth, reversible by copper sulfate. nih.gov
SH-SY5Y Neuroblastoma Cells Treatment with BCS Altered trafficking of amyloid precursor protein (APP), indicating copper-dependent protein localization. nih.gov
3T3-L1 Adipocytes Copper depletion with BCS Attenuation of stimulated lipolysis, linking copper to lipid metabolism. escholarship.org
Human Melanoma Cells Co-incubation with DSF and BCS Blockage of intracellular copper uptake and toxicity induced by disulfiram (B1670777) (DSF). nih.govescholarship.org
Ceruloplasmin-mediated transport Inhibition by BCS Copper is reduced to Cu(I) prior to cellular uptake. ebm-journal.org
Wilson's Disease Protein (mutants) Inhibition by BCS Decreased inhibition suggested an increased affinity of the mutant proteins for copper. nih.gov
Escherichia coli Use of BCS and bathocuproine Confirmed that Cus efflux system induction is due to periplasmic Cu(I). asm.org

Studies on Intracellular and Extracellular Copper Levels in Cell Culture

Investigation of Copper-Dependent Enzyme Activities and Inhibition

Many enzymes require copper as a cofactor for their catalytic activity. This compound is a valuable reagent for studying these cuproenzymes by chelating the essential copper ion, leading to enzyme inhibition and helping to elucidate the role of copper in their function.

A notable application of BCS is in the study of the human immunodeficiency virus-1 (HIV-1) protease. Research has demonstrated that a stable complex of BCS and Cu(I) can act as a competitive inhibitor of the HIV-1 protease, including a mutant form lacking cysteines. nih.gov The BCS-Cu(I) complex was found to have an apparent Ki of 1 µM for the mutant protease and also inhibited HIV-1 replication in human lymphocytes. nih.gov This inhibitory effect was dependent on the presence of the Cu(I) complex, as BCS alone was not effective. nih.gov

In the context of phosphatases, while specific studies using BCS for direct inhibition are less detailed in the provided context, the principle of copper chelation by BCS implies its potential use in studying any phosphatase whose activity is dependent on the availability of Cu(I).

By controlling the availability of Cu(I), this compound allows researchers to investigate how changes in copper levels modulate the function of copper-dependent enzymes. This is crucial for understanding the regulation of metabolic pathways under varying physiological conditions.

For example, the activity of MEK1, a kinase in the MAPK/ERK pathway, is enhanced by copper. The use of copper chelators like BCS has been shown to impair the phosphorylation of ERK by MEK1, demonstrating that adequate intracellular copper is necessary for this signaling cascade. nih.gov Similarly, studies on the Wilson's disease protein (WNDP) have used BCS to probe the copper-dependent regulation of its catalytic activity. The differential inhibition of WNDP mutants by BCS revealed the roles of specific copper-binding sites in modulating the enzyme's affinity for copper and its subsequent activation. nih.gov

Table 2: Application of this compound in Enzyme Studies

Enzyme/Protein Study Focus Key Finding with BCS Reference(s)
HIV-1 Protease Inhibition studies The BCS-Cu(I) complex is a competitive inhibitor of the enzyme and inhibits HIV-1 replication. nih.gov
MEK1 Kinase Modulation of activity BCS impairs MEK1-promoted phosphorylation of ERK, showing a requirement for copper. nih.gov
Wilson's Disease Protein (WNDP) Regulation of catalytic activity Markedly decreased inhibition of WNDP mutants by BCS indicated a higher affinity for copper. nih.gov

Use as an Inhibitor of Specific Enzymes (e.g., Phosphatase, HIV-1 Protease) in Biochemical Assays

Studies on Reactive Oxygen Species (ROS) and Oxidative Stress Mechanisms

Copper's ability to cycle between its Cu(I) and Cu(II) oxidation states allows it to participate in redox reactions that can lead to the generation of reactive oxygen species (ROS), a key component of oxidative stress. This compound is used in this field to investigate the role of Cu(I) in these processes.

In studies of apoptosis induced by a copper-neocuproine complex in cultured astrocytes, the non-permeable BCS was able to abolish the apoptotic signaling. oup.comnih.gov This indicates that the generation of ROS and subsequent cell death were dependent on extracellular copper. In another study, the DNA damage induced by the natural compound knipholone (B1197796) anthrone (B1665570) in the presence of Cu(II) was abolished by BCS, suggesting that the pro-oxidant action involved the reduction of Cu(II) to Cu(I), which was then chelated by BCS. ebi.ac.uk

However, it is crucial to note that BCS can interfere with certain ROS detection assays. Specifically, it has been shown that both Cu(II)-BCS and Cu(I)-BCS complexes can promote the oxidation of dichlorofluorescin (DCFH), a common probe for ROS detection. researchgate.netnih.gov This can lead to an overestimation of ROS levels and highlights the importance of selecting appropriate controls and alternative methods when using BCS in oxidative stress studies. researchgate.netnih.gov

Mitigation of Copper-Catalyzed Oxidative Damage in Cellular Systems

Copper, an essential trace element, can also be toxic by catalyzing the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components like proteins, lipids, and nucleic acids. biorxiv.orgacs.orgresearchgate.net this compound is employed to counteract this detrimental effect.

Research has shown that this compound can protect against copper-catalyzed oxidative damage. rsc.orgrsc.org By chelating Cu(I), it prevents the ion from participating in Fenton-like reactions, which generate highly reactive hydroxyl radicals. acs.org Studies have demonstrated that in the presence of copper ions, which can induce oxidative stress and damage to proteins like bovine serum albumin (BSA), this compound offers significant protection. rsc.orgrsc.org This protective effect is attributed to its ability to bind with Cu(I) and form a stable, redox-inactive complex. rsc.orgrsc.org This sequestration of Cu(I) effectively inhibits the generation of ROS. rsc.orgrsc.org

For instance, in studies investigating copper-induced damage to astrocytes, a type of brain cell, the non-permeable nature of this compound was used to demonstrate that intracellular copper was responsible for the observed apoptotic signaling. oup.com Furthermore, in cell models of Menkes disease, a genetic disorder of copper metabolism characterized by high intracellular copper levels, this compound has been shown to reduce copper-induced oxidative damage. researchgate.net

Use as a Reagent to Investigate Antioxidant Pathways in Cell Culture

The antioxidant defense system in cells is a complex network of enzymes and small molecules that protect against oxidative damage. nih.govresearchgate.net this compound serves as a critical reagent to probe and understand these antioxidant pathways, particularly those involving copper.

By chelating extracellular Cu(I), this compound can create conditions of copper deficiency, allowing researchers to study the cellular response and the roles of various antioxidant enzymes. uni-duesseldorf.de For example, it has been used to investigate the regulation of antioxidant enzymes in response to copper availability. In studies with Arabidopsis thaliana, this compound was used to create copper-deficient conditions to study the differential regulation of copper chaperones. uni-duesseldorf.de

Moreover, its use in conjunction with other reagents helps to dissect the complex interplay between different antioxidant systems. For example, it can be used to differentiate between copper-dependent and independent oxidative stress, thereby clarifying the specific roles of copper in these processes. The water-soluble nature of this compound makes it particularly suitable for cell culture experiments where precise control of the extracellular environment is necessary. researchgate.net

ApplicationResearch FindingOrganism/System
Mitigation of Oxidative DamageProtects bovine serum albumin from copper-catalyzed oxidation. rsc.orgrsc.orgIn vitro protein studies
Mitigation of Oxidative DamageReduces copper-induced oxidative damage in Menkes disease model cells. researchgate.netMammalian cells (Atp7a-/-)
Investigation of Antioxidant PathwaysUsed to create copper-deficient conditions to study copper chaperone regulation. uni-duesseldorf.deArabidopsis thaliana
Investigation of Antioxidant PathwaysHelps differentiate between copper-dependent and independent oxidative stress in cell culture. researchgate.netGeneral cell culture

Application in Cell Culture Media as a Modulating Reagent

This compound is frequently added to cell culture media to modulate the effects of copper and oxidative stress, thereby improving cell viability and maintaining cellular homeostasis. oup.comoncotarget.com

Many cell lines are susceptible to apoptosis induced by oxidative stress, especially at low cell densities. oup.com this compound, often in combination with other antioxidants, can significantly enhance cell survival and proliferation under such conditions. oup.com

For example, in studies with human B cell lines, which are particularly sensitive to low cell density-induced apoptosis, the addition of this compound (at a concentration of 20 nM) as part of an antioxidant cocktail (abbreviated as PTB, containing sodium pyruvate (B1213749) and α-thioglycerol) protected the cells from apoptosis and allowed for the successful outgrowth of stably transfected clones. oup.com This protective effect is crucial in procedures like stable transfection, where cell densities can drop to levels that would otherwise be lethal. oup.com The chelation of copper by this compound is thought to prevent copper-mediated oxidative stress, which is a major contributor to cell death at low densities. oup.com

Thiol homeostasis, particularly the balance of reduced and oxidized glutathione (B108866) (GSH/GSSG), is critical for cellular function and protection against oxidative stress. nih.gov Copper ions can interfere with thiol homeostasis by catalyzing the oxidation of thiols. oncotarget.com this compound helps maintain this crucial balance.

In the bacterium Rhodobacter capsulatus, the absence of the thiol-disulfide oxidoreductase DsbA leads to defects in respiratory growth, which can be alleviated by modulating copper availability. frontiersin.org The use of this compound to chelate copper in the growth medium demonstrated that copper scarcity exacerbates the growth defects, highlighting the interplay between copper homeostasis and thiol-based redox regulation. frontiersin.org Furthermore, in human cells, the copper chaperone Atox1, which has a critical cysteine-based copper-binding motif, is maintained in its reduced, active state by glutathione. nih.gov By controlling extracellular copper levels, this compound can be used to study the intricate relationship between copper trafficking and the glutathione-dependent redox system. nih.gov

Application in Cell CultureFindingCell Type/Organism
Enhancing ViabilityProtects human B cells from low-density induced apoptosis. oup.comHuman B cell lines (HH514, BL2)
Enhancing ViabilityImproves outgrowth of stably transfected clones. oup.comHuman B cell lines
Maintaining Thiol HomeostasisHelps study the link between copper availability and respiratory growth defects. frontiersin.orgRhodobacter capsulatus
Maintaining Thiol HomeostasisUsed to investigate the relationship between copper export and glutathione balance. nih.govHuman cells

Enhancing Cell Viability and Proliferation under Oxidative Stress Conditions

Elucidation of Protein-Copper Interactions in Biological Systems

The high affinity and specificity of this compound for Cu(I) make it an essential tool for quantifying and characterizing the interactions between copper and proteins, such as metallochaperones. nih.govacs.orgnih.gov

Metallo-chaperones are proteins that bind and transport metal ions within the cell, preventing their toxic effects and ensuring their delivery to specific targets. nih.govuni-duesseldorf.de this compound is used in competition assays to determine the Cu(I) binding affinities of these proteins. nih.govacs.org

By competing with a protein for Cu(I), and given its well-defined formation constant for the [Cu(I)(BCS)₂]³⁻ complex, this compound allows for the reliable determination of the dissociation constants (Kd) of copper-binding proteins. nih.govnih.gov This method has been instrumental in unifying previously scattered literature values for the Cu(I) affinities of metallo-chaperones like human Atox1 and related proteins. nih.gov These studies have revealed that Atox1-type proteins bind Cu(I) with sub-femtomolar affinities, underscoring the tight control of labile copper in cells. nih.gov

Furthermore, this compound has been used to investigate the copper-binding properties of various other proteins. For example, it was used to study the interaction of the cellular prion protein (PrPᶜ) with N-methyl-D-aspartate receptors (NMDARs) in a copper-dependent manner. pnas.org Reducing copper availability with this compound mimicked the effect of genetically ablating PrPᶜ, indicating a role for a PrPᶜ-copper complex in modulating NMDAR activity. pnas.org

Protein StudiedFindingMethod
Atox1 and related metallo-chaperonesDetermined to have sub-femtomolar Cu(I) binding affinities. nih.govCompetition titrations with this compound. nih.gov
Human Atx1 (HAH1) and Menkes protein MBD1 (MNK1)Determined Cu(I) affinities at pH 7.0 to be 5.6 x 10¹⁷ M⁻¹ and 3.6 x 10¹⁷ M⁻¹, respectively. acs.orgCompetition titrations with this compound. acs.org
Cellular Prion Protein (PrPᶜ)Showed that PrPᶜ interacts with NMDARs in a copper-dependent manner to regulate receptor kinetics. pnas.orgUse of this compound to chelate copper and observe effects on NMDAR currents. pnas.org

Probing Copper Binding Sites in Biological Macromolecules

This compound is instrumental in elucidating the nature of copper-binding sites within biological macromolecules such as proteins. oup.comnih.gov Its ability to specifically chelate Cu(I) allows researchers to quantify the affinity of these sites for copper and to differentiate between copper oxidation states. conicet.gov.arnih.gov

One of the primary methods for this application is through competitive titration assays. In these experiments, BCS competes with a protein for binding to Cu(I) ions. biorxiv.orgpnas.org By monitoring the formation of the Cu(I)-BCS complex, which has a distinct absorbance, researchers can determine the dissociation constant (Kd) of the copper-binding site on the protein. pnas.org This technique has been successfully used to characterize the Cu(I) binding affinities of a range of proteins, from high-affinity sites in the pico- to attomolar range to lower-affinity sites. oup.comnih.gov

For instance, researchers have employed BCS in competition with other ligands like bicinchoninic acid (BCA), Ferene S (Fs), and Ferrozine (Fz) to create a set of versatile probes. oup.comnih.gov This combination allows for the detection and differentiation of a wide spectrum of Cu(I) binding affinities in biomolecules. oup.comnih.gov

A notable application of BCS is in the study of copper-binding proteins involved in neurodegenerative diseases. For example, it has been used to quantify the weaker Cu(I) binding in proteins and peptides associated with these conditions, such as amyloid-β peptides. oup.comnih.gov

Furthermore, BCS can be used in conjunction with techniques like X-ray crystallography. In a study on the intestinal mucin MUC2, after reducing the bound Cu(II) to Cu(I) with ascorbate (B8700270), the resulting copper-binding site could be characterized. biorxiv.org This demonstrates the utility of BCS in preparing and stabilizing specific oxidation states of copper within protein crystals for structural analysis.

The table below summarizes key research findings where this compound was used to probe copper binding sites.

MacromoleculeResearch FocusKey Finding with BCS
Human AlbuminReduction of Cu(II) to Cu(I)The Cu(II) complex of this compound can act as an oxidant and bind to albumin, potentially triggering Cu(II) reduction. nih.gov
MUC2 (Intestinal Mucin)Characterization of Cu(I) and Cu(II) binding sitesUsed in competition titrations to determine the apparent affinity constants for Cu(I) of wild-type and mutant MUC2. biorxiv.org
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Identification of copper binding in a non-metalloproteinThe 2:1 complex of copper and this compound was used extensively in the analysis of copper binding to the enzyme. scispace.com
Cysteine Rich Intestinal Protein 2 (CRIP2)Estimation of Cu(I)-binding affinityhsCRIP2 competed effectively with BCS for Cu(I), indicating a high binding affinity. biorxiv.org

Exploration of Copper-Mediated Gene Expression Pathways in Cellular Systems

This compound is a critical tool for investigating the intricate pathways of copper-mediated gene expression. By chelating copper and creating a state of copper deficiency, researchers can study how cells respond to low copper levels and identify the genes and transcription factors involved in maintaining copper homeostasis. physiology.orgembopress.orgpnas.org

In the yeast Saccharomyces cerevisiae, a model organism for studying copper metabolism, BCS has been used to induce copper starvation. physiology.org This has allowed for comprehensive microarray time course analyses, revealing new aspects of metal-induced gene regulation. physiology.org These studies have identified genes that are downregulated, such as those encoding mitochondrial proteins, and those that are preferentially upregulated, like copper-independent iron transport genes, during prolonged copper deprivation. physiology.org

Specifically, BCS treatment leads to the activation of the Mac1p transcription factor in yeast. pnas.org Mac1p, in turn, regulates the expression of genes involved in high-affinity copper import, such as CTR1 and FRE1. physiology.orgpnas.org Experiments using BCS have demonstrated that in copper-deficient media, the expression of a lacZ reporter gene under the control of a Mac1p-responsive element is enhanced. pnas.org

Similarly, in studies with the fruit fly Drosophila melanogaster, larvae grown in the presence of BCS exhibit high levels of the copper importer Ctr1B to ensure sufficient copper uptake. embopress.org When these copper-depleted larvae are transferred to normal food, the high expression of Ctr1B leads to a strong induction of metallothionein (B12644479) genes, indicating a copper-mediated stress response. embopress.org

BCS has also been employed in studies of mammalian cells to investigate the role of copper in various cellular processes. For example, in studies of the amyloid precursor protein (APP), which is implicated in Alzheimer's disease, BCS was used as a Cu(I) chelator to create copper-deficient conditions. nih.gov These experiments showed that under such conditions, APP localization within the cell is altered. nih.gov

The following table details research findings on the use of this compound in studying copper-mediated gene expression.

Organism/Cell LineExperimental ConditionKey Gene/Pathway InvestigatedFinding with BCS
Saccharomyces cerevisiaeCopper starvation induced by BCSMac1p transcription factor, CTR1, FRE1BCS-induced copper deficiency leads to Mac1p activation and subsequent upregulation of copper import genes. physiology.orgpnas.org
Drosophila melanogasterCopper depletion using BCS-containing foodCtr1B copper importer, metallothionein genesLarvae raised on BCS-containing food show high Ctr1B expression, leading to metallothionein induction upon copper reintroduction. embopress.org
Human Neuroblastoma Cells (SH-SY5Y)Copper chelation with BCSAmyloid Precursor Protein (APP) traffickingTreatment with BCS altered the cellular localization of APP. nih.gov
Rhodobacter capsulatusCopper chelation in growth mediumcbb3-type cytochrome c oxidase (cbb3-Cox) biogenesisWild-type cells become deficient in cbb3-Cox activity when copper is chelated by BCS, mimicking mutant phenotypes. frontiersin.org

Applications of Bathocuproine Disulfonate in Materials Science and Nanotechnology Research

Functionalization and Dispersion of Nanomaterials

The surface properties of nanomaterials dictate their behavior and applicability. Bathocuproine disulfonate serves as an effective surface modifying and dispersing agent, enhancing the utility of nanomaterials like carbon nanotubes and various nanoparticles in aqueous and composite systems.

Multi-walled carbon nanotubes (MWCNTs) possess exceptional mechanical and electrical properties but tend to agglomerate due to strong van der Waals forces, which limits their practical application. mdpi.com Dispersing these nanotubes effectively is a critical challenge. This compound has proven to be an effective dispersing agent for MWCNTs in aqueous solutions. nih.govresearchgate.net

Its amphiphilic structure, featuring a large aromatic phenanthroline core and hydrophilic sulfonate groups, allows it to adsorb onto the surface of the hydrophobic nanotubes while maintaining solubility in water. This non-covalent functionalization preserves the intrinsic electronic structure of the MWCNTs. Research has demonstrated that this compound can create stable dispersions of MWCNTs that can be used to modify electrodes for sensing applications. nih.govresearchgate.netresearchgate.net This dual role as both a dispersant and a functional ligand for capturing metal ions is a significant advantage, streamlining the fabrication of nanocomposite-based devices. nih.govresearchgate.net

Surface modification is a key strategy to enhance the functionality and stability of nanoparticles. biust.ac.bwfrontiersin.org By attaching specific ligands to the nanoparticle surface, properties such as colloidal stability, biocompatibility, and binding affinity for target molecules can be tailored. frontiersin.orgnsf.gov this compound, with its strong metal-chelating capabilities, is an ideal ligand for the surface modification of nanoparticles intended for metal binding. researchgate.net

The process involves the adsorption or chemical grafting of this compound molecules onto the nanoparticle surface. researchgate.net This functionalization creates active sites that can selectively capture metal ions, particularly copper, from a solution. This approach is valuable for applications such as environmental remediation (removing heavy metal pollutants from water) and preconcentration of trace metals for analytical detection. chemimpex.combiust.ac.bw The sulfonate groups ensure that the functionalized nanoparticles remain well-dispersed in aqueous environments, preventing aggregation and maximizing the available surface area for metal binding. biust.ac.bw

Use as a Dispersing Agent for Multi-Walled Carbon Nanotubes

Role in the Development of Energy Devices

In inverted perovskite solar cells, this compound has been successfully employed as a cathode buffer layer at the interface between the electron transport layer (ETL) and the metal cathode (e.g., silver). sciopen.com The sulfonic acid groups on the this compound molecule can form strong coordinate bonds with the silver electrode. sciopen.com This enhanced chemical interaction leads to several benefits:

Improved Charge Extraction: The strong bond facilitates more efficient extraction of electrons from the ETL to the cathode. sciopen.comresearchgate.net

Defect Passivation: It passivates defects at the interface, reducing charge recombination losses. sciopen.com

Enhanced Interfacial Contact: It promotes better physical and electrical contact between the layers. sciopen.com

Increased Built-in Electric Field: The modified interface contributes to a stronger internal electric field, which aids in charge separation. sciopen.com

These improvements have resulted in a significant boost in power conversion efficiency (PCE), with devices achieving a PCE of over 25%. sciopen.com Furthermore, the excellent film-forming properties of this compound contribute to enhanced device stability, with modified cells retaining a high percentage of their initial efficiency over long periods. sciopen.com Similarly, in organic photovoltaics, bathocuproine is widely used as an electron transport and exciton (B1674681) blocking layer, preventing excitons from being quenched at the cathode and ensuring that electrons are efficiently collected. researchgate.netnih.govosti.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound BCDS
Bathocuproine BCP
Multi-Walled Carbon Nanotubes MWCNTs
Glucose Oxidase GOx
Silver Ag
Copper Cu
Hydrogen Peroxide H₂O₂

| medchemexpress.commedchemexpress.com-phenyl-C61-butyric acid methyl ester | PCBM |

Application as a Cathode Buffer Layer in Perovskite Solar Cells

This compound (BCDS), the sulfonated derivative of bathocuproine, has emerged as a critical component in the architecture of high-performance inverted perovskite solar cells (PSCs). It is primarily utilized as a cathode buffer layer (CBL), an ultrathin interlayer positioned between the electron transport layer (ETL) and the metal cathode (typically silver, Ag, or aluminum, Al). The incorporation of a BCDS layer addresses several interfacial challenges, leading to significant improvements in device efficiency, stability, and charge extraction.

In inverted p-i-n PSCs, the buffer layer at the ETL/cathode interface is crucial for optimizing device performance. researchgate.netrsc.org While bathocuproine (BCP) itself is commonly used, its sulfonated counterpart, BCDS, offers distinct advantages. sciopen.comsciopen.com The sulfonic acid groups on the BCDS molecule facilitate strong chemical interaction and the formation of coordinate bonds with the metal electrode, such as silver (Ag). sciopen.com This enhanced bonding improves the interface contact, promotes more uniform growth of the electrode, and increases the built-in electric field. sciopen.com

Research has demonstrated that employing BCDS as a CBL can significantly boost the power conversion efficiency (PCE) of inverted perovskite solar cells. In one study, the use of a BCDS buffer layer at the ossila.comossila.com-phenyl-C61-butyric acid methyl ester (PCBM)/Ag interface resulted in a PCE of 25.06%. sciopen.com This high efficiency is attributed to several factors:

Enhanced Charge Extraction: The BCDS layer improves the charge extraction capability at the cathode interface. sciopen.com

Interfacial Defect Passivation: It effectively passivates defects at the interface, reducing non-radiative recombination losses. sciopen.com

Improved Interfacial Contact: BCDS promotes better physical and electrical contact between the ETL and the metal cathode. sciopen.com

Increased Built-in Electric Field: The layer contributes to a stronger internal electric field, which aids in efficient charge separation and transport. sciopen.com

The excellent film-forming properties of BCDS on the PCBM layer also contribute to the enhanced stability of the solar cell. sciopen.com Devices incorporating a BCDS buffer layer have shown remarkable longevity, maintaining 96% of their initial efficiency after being stored in dry air for over 2000 hours. sciopen.com This highlights the potential of using molecules with tailored coordinating groups like BCDS to overcome interfacial issues and advance the development of highly efficient and stable perovskite solar cells. sciopen.comsciopen.com

Table 1: Performance of Inverted Perovskite Solar Cell with BCDS Cathode Buffer Layer

ParameterValueReference
Device StructurePCBM/BCDS/Ag sciopen.com
Power Conversion Efficiency (PCE)25.06% sciopen.com
Stability (in dry air)Maintained 96% of initial PCE after >2000 hours sciopen.com

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers for Sensing

This compound plays a significant role as a functional component in the design of advanced sensing platforms based on metal-organic frameworks (MOFs) and coordination polymers. Its primary application in this context is as a selective ligand for the detection of specific metal ions, particularly copper ions (Cu⁺ and Cu²⁺), through fluorescence-based mechanisms. scispace.comnih.gov

MOFs and coordination polymers are classes of materials constructed from metal ions or clusters linked by organic ligands, often exhibiting high porosity and tunable luminescent properties. mdpi.comrsc.org These features make them excellent candidates for developing chemical sensors. This compound is incorporated into these systems to impart selectivity and a specific response towards the target analyte.

A notable application involves the creation of ratiometric fluorescent sensors. In one such design, a terbium-based MOF (Tb-MOF) was combined with this compound for the selective detection of Cu⁺. scispace.comresearchgate.net Similarly, a dual-channel fluorescence method was developed using europium-based MOFs (Eu-MOFs) encapsulating carbon dots (CDs). nih.gov In this system, this compound (referred to as BCS) interacts with Cu⁺, and the resulting complex quenches the fluorescence of the CDs, allowing for its specific detection. nih.gov This demonstrates the ability to create multi-analyte sensors by combining different responsive components within a single MOF platform.

The sensing mechanism often relies on the quenching of the framework's or an encapsulated fluorophore's luminescence upon the binding of the analyte to the this compound ligand. For instance, the complex formed between BCS and Cu⁺ can quench the fluorescence of CDs through an inner filter effect (IFE). nih.gov

Beyond MOFs, bathocuproine disulfonic acid has also been utilized in conjunction with other nanomaterials for electrochemical sensing. One strategy reported the use of BCS as a dual-function agent: first, as a dispersing agent for multi-walled carbon nanotubes (MWCNTs), and second, as a ligand to preconcentrate Cu(II) ions on an electrode surface. nih.gov This platform was then used for the sensitive amperometric detection of hydrogen peroxide. nih.gov This dual-role capability highlights the versatility of the this compound structure in materials chemistry.

Table 2: Applications of this compound in MOF-Based Sensing

Sensing PlatformTarget AnalyteDetection MechanismReference
Tb-Metal Organic Frameworks + this compoundCu⁺Ratiometric Fluorescence scispace.comresearchgate.net
Carbon Dot-encapsulated Eu-MOFs + this compoundCu⁺Fluorescence Quenching (Inner Filter Effect) nih.gov
MWCNTs dispersed with Bathocuproine Disulfonic AcidCu(II) preconcentration for H₂O₂ sensingElectrochemical (Amperometry) nih.gov

Computational and Theoretical Investigations of Bathocuproine Disulfonate

Molecular Modeling of Metal-Ligand Complexation

Molecular modeling plays a crucial role in elucidating the principles governing the interaction between bathocuproine disulfonate and metal ions. These computational techniques allow for a detailed examination of the forces and structures involved in complex formation.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the electronic structure and reactivity of this compound and its metal complexes. biorxiv.orgacs.orgconicet.gov.ar These calculations provide insights into the distribution of electrons within the molecule, the nature of chemical bonds, and the energies of different electronic states.

For instance, DFT calculations have been employed to study the electronic structure of rhenium(I) complexes containing this compound. conicet.gov.ar These studies have shown that the photophysical properties of such complexes are determined by a delicate balance between intraligand (¹IL) and metal-ligand-to-ligand charge transfer (³MLLCT) excited states. acs.orgconicet.gov.ar The solvent environment can significantly influence this balance, switching the dominant excited state and, consequently, the luminescence properties of the complex. acs.org In organic solvents, ³MLLCT states tend to prevail, while in aqueous solutions, the luminescence often originates from a ¹IL state. acs.org

Theoretical calculations have also been used to investigate the electronic transitions in this compound itself, revealing a HOMO-LUMO π-π* transition to the S1 excited state with charge transfer character. researchgate.net Furthermore, quantum chemistry calculations have been utilized to understand the electronic structure of copper-binding proteins in the presence of BCS. biorxiv.org

Table 1: Selected Quantum Chemical Calculation Methods and Findings for this compound Systems

System StudiedComputational MethodKey Findings
[ClRe(CO)₃(BCS)]²⁻DFT (B3LYP/LanL2DZ), TD-DFT (PBE0)The photophysical properties are governed by a balance between ¹IL and ³MLLCT excited states, which is solvent-dependent. acs.orgconicet.gov.ar
This compoundTheoretical CalculationsRevealed a HOMO-LUMO π-π* electronic transition with charge transfer character. researchgate.net
Ir(III) complexes with BCSDFTIndicated that the diimine ligand (BCS) can contribute to the ³LC character in the emission profile. nih.gov

Prediction of Binding Geometries and Coordination Environments

A key application of molecular modeling is the prediction of how this compound coordinates with different metal ions. Due to the steric hindrance from the methyl groups at the 2 and 9 positions of the phenanthroline core, BCS imposes a specific geometry on its metal complexes. nih.gov Unlike unsubstituted phenanthroline, BCS disfavors octahedral or square-planar coordination, forcing the metal into a tetrahedral binding geometry in a bis-complex. nih.gov

This preference for a tetrahedral arrangement is particularly important for its selectivity for Cu(I) ions. nih.govirb.hr The d¹⁰ electronic configuration of Cu(I) has no intrinsic preference for a specific geometry based on Ligand Field Stabilization Energy (LFSE) and can readily adopt the tetrahedral coordination enforced by two BCS ligands. nih.gov In contrast, Cu(II) is destabilized by a tetrahedral geometry, which shifts the reduction potential to favor the Cu(I) state when complexed with BCS. nih.gov

Computational models can predict these coordination geometries, bond lengths, and bond angles, providing a structural basis for the observed selectivity and stability of BCS-metal complexes. nih.gov For example, it is well-established that BCS forms a stable 1:2 complex with Cu(I), denoted as [Cu(BCS)₂]³⁻. oup.com

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its complexes in solution. By simulating the movement of every atom over time, MD provides insights into processes such as solvation, aggregation, and conformational changes. nih.govacs.org

Understanding Solvent Effects and Aggregation Behavior in Aqueous Media

MD simulations have been particularly valuable in understanding the self-assembly and aggregation of metal complexes containing this compound in aqueous solutions. nih.govacs.org Studies on bis-cyclometalated Ir(III) complexes with BCS have shown that these molecules can form nano-sized aggregates even at micromolar concentrations in water. nih.govacs.org The sulfonated diimine ligand, BCS, acts as a pro-aggregating unit in these systems. nih.govacs.org

These simulations, in conjunction with experimental data, reveal that the aggregation is influenced by factors such as chromophore concentration and the ionic strength of the solution. nih.govacs.org The addition of electrolytes like sodium chloride can enhance this aggregation. nih.govacs.org MD simulations can also explore the effect of temperature on aggregation, showing that increased temperatures can lead to less stable clusters. acs.org

The solvent plays a critical role in this aggregation behavior. In organic solvents like methanol, no such aggregation is observed, indicating that the phenomenon is specific to aqueous environments. nih.govacs.org These computational findings are crucial for applications of these complexes in aqueous-based systems, such as biological probes and photocatalysis. nih.govacs.org

Predictive Modeling of Binding Affinity and Selectivity for Novel Chelating Agents

Computational models can be used to predict the binding affinity and selectivity of new chelating agents based on the this compound scaffold. By systematically modifying the structure of BCS in silico and calculating the corresponding changes in binding energy with different metal ions, researchers can rationally design new ligands with improved properties.

For example, models can explore how modifications to the substituent groups on the phenanthroline ring affect steric and electronic properties, thereby influencing the stability and selectivity of the resulting metal complexes. This predictive capability can accelerate the discovery of new chelators for specific applications, such as sensing or therapeutic intervention in diseases related to metal ion dysregulation.

Computational Studies on Enzyme-Inhibitor Interactions Involving this compound

While direct computational studies focusing specifically on BCS as an enzyme inhibitor are not extensively documented in the provided context, the principles of computational enzyme-inhibitor studies are well-established and applicable. nih.govmdpi.commdpi.com Such studies often employ molecular docking and molecular dynamics simulations to understand how a small molecule like BCS might interact with the active site or allosteric sites of an enzyme. mdpi.com

For instance, if BCS or its metal complexes were to inhibit an enzyme, computational methods could:

Predict the binding pose: Molecular docking could identify the most likely binding site on the enzyme and the orientation of the inhibitor within that site. mdpi.com

Elucidate the mechanism of inhibition: Simulations could reveal whether the inhibitor acts competitively, non-competitively, or uncompetitively by observing its interaction with the enzyme in the presence and absence of the substrate. nih.gov

Quantify binding affinity: Free energy calculation methods, such as Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), could estimate the binding free energy, providing a theoretical measure of the inhibitor's potency.

Given that BCS is a well-known chelator of Cu(I), computational studies could be particularly relevant for investigating its interaction with copper-containing enzymes. Such studies could model how BCS might extract the essential copper ion from the enzyme's active site, leading to inhibition. For example, computational models have been used to study the interaction of various inhibitors with the active sites of enzymes, defining structure-activity relationships and guiding the design of more potent molecules. nih.gov

Methodological Advancements and Innovations Utilizing Bathocuproine Disulfonate

Miniaturization and High-Throughput Screening Approaches for Copper Analysis

The demand for rapid and cost-effective analysis of large numbers of samples has driven the miniaturization of copper assays involving bathocuproine disulfonate. Adapting traditional BCS-based methods to microplate formats has been a key development, enabling high-throughput screening. For instance, a modified spectrophotometric micromethod for determining serum copper utilizes guanidine (B92328) hydrochloride to release copper bound to ceruloplasmin, which is then quantified using BCS. scialert.net This method requires a significantly smaller sample volume and reduces the amount of reagent needed, making it suitable for clinical laboratory settings. scialert.net

Microplate reader-based assays have been successfully employed for quantitative peptide or protein analysis using a BCS reagent composition. google.com These assays can handle sample volumes as low as 5-20 µL, allowing for the quantification of less than 1 µg of peptide. google.com The development of automated analyzers further streamlines this process. For example, the EZ1011 Copper Analyser automates the reaction of copper ions with the disodium (B8443419) salt of this compound, measuring the resulting orange complex at 450 nm. hach.com Such systems feature automatic cleaning, calibration, and validation, with a standard measurement cycle time of about 10 minutes, significantly increasing sample throughput. hach.com

A notable innovation is the development of a colorimetric paper strip method for the rapid detection of copper ions. nih.gov This approach, based on the specific chelation of copper by BCS, allows for visual detection of copper with a limit of 0.5 mg/L in under a minute, making it ideal for on-site and field usage where traditional, time-consuming methods are impractical. nih.gov

Advancement Key Features Application Reference
Modified Spectrophotometric Micromethod Uses guanidine hydrochloride; requires small sample volume (microliters).Serum copper analysis in clinical labs. scialert.net
Microplate Reader Assay Handles sample volumes of 5-20 µL; quantifies <1 µg of peptide.High-throughput peptide/protein quantification. google.com
Automated Analyzer (EZ1011) Automated cleaning, calibration, and measurement; 10-minute cycle time.Water analysis. hach.com
Colorimetric Paper Strip Visual detection; limit of 0.5 mg/L; <1 minute detection time.Rapid field detection of copper in environmental and food samples. nih.gov

Development of Novel Detection Systems with Enhanced Performance

Beyond simple colorimetry, this compound has been incorporated into novel detection systems that offer enhanced sensitivity and new detection modalities. A significant development has been the use of BCS in fluorescence-based assays. conicet.gov.arnih.gov Researchers have reported on the fluorescence properties of BCS itself, which are quenched upon binding to Cu(I). conicet.gov.arnih.govresearchgate.net This quenching effect provides a linear response to increasing Cu(I) concentrations, allowing for the determination of copper levels as low as 0.1 µM. conicet.gov.arnih.gov This fluorometric method is not only simple and convenient but also shows good agreement with atomic absorption spectroscopy. nih.gov

Conversely, the principle of "dequenching" has been ingeniously applied in high-performance liquid chromatography (HPLC) systems. acs.orgnih.gov In this setup, a post-column reagent containing the pre-formed, non-fluorescent Cu(I)-BCS complex is used. nih.gov When an analyte that can compete with BCS for Cu(I) elutes from the column, it displaces BCS from the complex, thereby restoring its fluorescence. nih.gov This method is highly sensitive, capable of quantifying analytes like phytochelatins at femtomole levels, and is unique in that it detects molecules based on their ability to bind Cu(I) rather than a specific functional group. nih.govsigmaaldrich.com

Electrochemical sensors have also benefited from the high specificity of BCS for Cu(I). chemimpex.com The voltammetric behavior of the BCS/copper system has been studied to develop sensors for determining Cu(I) in the nanomolar concentration range in complex matrices like seawater and biological samples. ethz.ch Furthermore, BCS has been used as a component in dual-channel fluorescent nanoprobes that can distinguish between Cu(I) and Cu(II), a critical function given the different biological roles of copper's two oxidation states. researchgate.net

Detection System Principle Performance Highlight Reference
Fluorescence Quenching Assay Quenching of BCS fluorescence upon binding Cu(I).Detection limit of 0.1 µM copper. conicet.gov.arnih.gov
HPLC with Fluorescence Dequenching Analyte displaces BCS from Cu(I)-BCS complex, restoring fluorescence.Quantitation at femtomole quantities. acs.orgnih.govsigmaaldrich.com
Electrochemical Sensor Voltammetric measurement of the Cu(I)-BCS complex.Detection in the nanomolar concentration range. ethz.ch
Dual-Channel Fluorescent Nanoprobe Conjugated BCS for Cu(I) detection alongside a separate mechanism for Cu(II).Distinguishes between copper oxidation states. researchgate.net

Strategies for Improving Specificity and Sensitivity in Complex Biological Samples

Analyzing copper in biological samples such as serum, cell lysates, or culture media presents significant challenges due to the presence of interfering substances and the fact that copper is often tightly bound to proteins. scialert.netrsc.orgresearchgate.net Several strategies utilizing this compound have been developed to overcome these hurdles.

A primary issue is the potential for other metal ions to interfere with the assay. The BCS method demonstrates high specificity for Cu(I), with common metal ions like iron, manganese, zinc, cadmium, cobalt, and nickel showing no interference. conicet.gov.arnih.gov However, strong chelating agents like EDTA and cyanide can interfere by complexing with copper, leading to low results. b-cdn.net A significant advancement in specificity for Cu(I) involves the introduction of a strong Cu(II) chelator, such as EDTA, before adding BCS. researchgate.net This step prevents potential artifacts that can arise from the presence of Cu(II) in the sample, which could otherwise be reduced to Cu(I) by sample components and then react with BCS, leading to an overestimation of the original Cu(I) content. researchgate.net

To measure total copper, which is often the goal in biological samples, protein-bound copper must first be released. This is typically achieved by acidification, for example, by treating the sample with hydrochloric acid (HCl) to lower the pH to less than 1. conicet.gov.arnih.gov Following release, the sample is neutralized, often in the presence of citrate (B86180) to stabilize the released copper, and then a reducing agent like ascorbate (B8700270) or hydroxylamine (B1172632) is added to ensure all copper is in the Cu(I) state for chelation by BCS. conicet.gov.arnih.govresearchgate.net This multi-step procedure has been shown to yield results for total copper in proteins that are consistent with those from atomic absorption spectroscopy. nih.gov

For analyzing copper in specific biological compartments, the membrane-impermeable nature of BCS is a key advantage. pnas.org It can be used to chelate extracellular copper without affecting intracellular pools, allowing researchers to distinguish between these compartments. researchgate.netpnas.org This property has been used to deplete copper from cell culture media and to specifically stain Cu(I) on the cell surface. pnas.orgmdpi.com

Challenge Strategy Mechanism Reference
Interference from Cu(II) Pre-treatment with EDTA.EDTA strongly chelates Cu(II), preventing its reduction and subsequent reaction with BCS. researchgate.net
Protein-Bound Copper Acidification (e.g., with HCl) followed by reduction (e.g., with ascorbate).Acid releases copper from proteins; reductant converts released Cu(II) to Cu(I). conicet.gov.arnih.govresearchgate.net
Sample Matrix Effects (e.g., high salt) Fluorometric quenching method.The fluorescence quenching method is less susceptible to high salt concentrations than other methods. conicet.gov.ar
Distinguishing Extracellular vs. Intracellular Copper Use of membrane-impermeable BCS.BCS acts only on extracellular copper, allowing for its specific measurement or depletion. pnas.orgmdpi.com

Integration with Advanced Spectroscopic and Imaging Techniques

The integration of this compound with advanced analytical platforms has opened new avenues for copper research, particularly in understanding its spatial distribution and dynamic behavior in biological systems. The fluorescence properties of BCS and its Cu(I) complex are central to these applications. conicet.gov.arnih.gov

As mentioned, HPLC systems coupled with fluorescence detection based on the dequenching of the Cu(I)-BCS complex represent a powerful integration. acs.orgnih.govsigmaaldrich.com Revisions to the analytical conditions for these systems, such as optimizing the excitation and emission wavelengths, have led to a tenfold decrease in the detection limits for certain Cu(I)-binding peptides. acs.orgsigmaaldrich.com

In the realm of cellular imaging, while BCS itself is generally membrane-impermeable, its principles are foundational to the design of sophisticated fluorescent probes for intracellular copper. pnas.orgmdpi.com These probes are often designed to be membrane-permeable and report on the labile copper pools within living cells. rsc.org The effectiveness and specificity of these new sensors are often validated by comparing their signals in cells under normal conditions versus cells treated with BCS to deplete copper, confirming that the sensor is indeed responding to changes in bioavailable copper. pnas.org For example, the Coppersensor-3 (CS3) probe was shown to visualize basal levels of labile copper in cells, and this signal was diminished in cells cultured in media containing BCS. rsc.orgpnas.org

Furthermore, BCS is used in conjunction with X-ray fluorescence microscopy (XFM). In these studies, fluorescence microscopy with a copper sensor provides information on the labile copper pool, while XFM provides a map of the total elemental copper. Using BCS to manipulate the copper levels allows researchers to correlate the changes seen with the fluorescent sensor to actual changes in total cellular copper measured by XFM. pnas.org BCS has also been used to directly visualize Cu(I) bound to the surface of yeast cells via bright-field microscopy, where the formation of the colored complex on the cell wall can be observed. mdpi.com

Technique Role of this compound Information Gained Reference
High-Performance Liquid Chromatography (HPLC) Post-column reagent for fluorescence dequenching detection.Quantification of specific Cu(I)-binding molecules like phytochelatins. acs.orgnih.govsigmaaldrich.com
Confocal/Fluorescence Microscopy As a membrane-impermeable chelator to deplete or block extracellular copper, validating intracellular probes.Confirmation of intracellular probe specificity for copper; distinguishing subcellular copper pools. rsc.orgpnas.org
Bright-Field Microscopy Staining reagent to visualize extracellular Cu(I).Location of Cu(I) on the surface of cells (e.g., yeast). mdpi.com
X-ray Fluorescence Microscopy (XFM) Used to create copper-depleted control samples for comparison.Correlates changes in labile copper (seen by fluorescent probes) with total elemental copper. pnas.org

Future Research Directions and Emerging Paradigms in Bathocuproine Disulfonate Studies

Design and Synthesis of Novel Analogues and Derivatives with Tunable Properties for Research Applications

The core structure of bathocuproine disulfonate provides a robust scaffold for chemical modification, enabling the synthesis of novel analogues with properties tailored for specific research applications. A primary area of development involves its incorporation as a ligand into transition-metal complexes to create water-soluble materials with tunable photophysical properties.

For instance, water-soluble bis-cyclometalated Iridium(III) and Ruthenium(II) photosensitizers have been synthesized using this compound and its analogue, bathophenanthroline (B157979) disulfonate (BPS), as ancillary ligands. nih.govacs.org These complexes are designed for compatibility with aqueous-based applications, such as photocatalysis and biological probing. nih.gov The synthesis of these complexes often involves reacting a precursor, like a chloride-bridged iridium dimer, with the disulfonated ligand. acs.org The resulting complexes exhibit photophysical properties, such as emission spectra and quantum yields, that can be tuned through the strategic selection of the metal center and other coordinated ligands. nih.govacs.org

Derivative TypeMetal CenterTarget ApplicationTunable PropertyResearch FindingCitation
Photosensitizer Complex Iridium(III)Photocatalysis, Bio-imagingPhotoluminescence, Quantum YieldIncorporation of BCS creates water-soluble complexes that exhibit enhanced photoluminescence upon self-assembly in aqueous solutions. nih.govacs.org
Photosensitizer Complex Ruthenium(II)Bio-imaging, SensingPhotoluminescence, StabilityRu(II) complexes with sulfonated ligands are well-studied water-soluble chromophores whose self-assembly can be induced at high concentrations. nih.govacs.org
Interfacial Buffer Layer N/A (ligand only)Perovskite Solar CellsCharge Extraction, StabilityBCDS forms coordinate bonds with the Ag electrode, improving interfacial contact and increasing power conversion efficiency to over 25%. sciopen.comresearchgate.net
Luminescent Complex Rhenium(I)Photodynamic TherapyExcited State (IL vs. MLLCT), O₂ GenerationThe photophysical properties of [ClRe(CO)₃(BCS)]²⁻ are solvent-dependent, switching from a luminescent state to one that generates singlet oxygen. acs.org

Exploration of this compound's Role in Emerging Interdisciplinary Research Fields

The utility of this compound extends beyond traditional chemistry into several emerging interdisciplinary fields, including materials science, nanotechnology, and biomedicine.

Materials Science: In the development of high-efficiency inverted perovskite solar cells, BCS (or BCDS) serves as a critical cathode buffer layer. researchgate.netsciopen.com Its function is to solve interfacial issues at the junction between the electron transport layer (like PCBM) and the silver cathode. researchgate.net The sulfonic acid groups facilitate better charge extraction and lead to improved device performance and long-term stability. sciopen.comresearchgate.net This application highlights a move from its use in solution chemistry to a key component in solid-state device engineering.

Nanotechnology: BCS is being integrated into various nanostructured systems. It has been used to create fluorescent nanoprobes for the specific detection of copper ions. researchgate.netresearchgate.net For example, a dual-channel fluorescent nanoprobe was designed by conjugating BCS with carbon dots and other molecules to distinguish between Cu(I) and Cu(II) ions. researchgate.netresearchgate.net In another approach, BCS was used in conjunction with terbium-metal organic frameworks (Tb-MOFs) to create a fluorescent sensor capable of distinguishing Cu+ from Cu2+. researchgate.net These nanoplatforms leverage the specific chelating ability of BCS for creating highly sensitive and selective analytical tools. researchgate.netnih.gov

Biomedicine: In biomedical research, BCS is used as a tool to investigate the role of copper in various diseases. Because it is a charged, membrane-impermeable molecule, it is frequently used in cell culture studies as an extracellular copper chelator to create copper-deficient conditions or to block the effects of extracellular copper. nih.govescholarship.orgescholarship.org This has been applied in studies related to Alzheimer's disease, Friedreich's ataxia, and cancer. mdpi.comacs.org For instance, BCS has been used to demonstrate the copper-dependent activity of certain anti-cancer complexes and to probe the mechanisms of copper transport in cancer cells. escholarship.orgnih.gov Recent studies have also identified BCS as a potential modulator of protein interactions relevant to IgA nephropathy, suggesting its therapeutic potential by chelating copper ions and reducing oxidative stress. frontiersin.org

Development of Advanced In Vitro Models Leveraging this compound for Mechanistic Biological Studies

BCS is an invaluable reagent for constructing sophisticated in vitro models to dissect complex biological mechanisms, particularly those involving copper metalloenzymes and homeostasis. Its primary use is as a specific and often membrane-impermeable Cu(I) chelator, allowing researchers to control copper availability with precision.

One key application is in reconstitution and enzyme mechanism studies. For example, researchers designed an in vitro assay using purified human FDX1 protein and BCS to demonstrate that reduced FDX1 can facilitate the reductive release of Cu(I) from a copper-containing drug complex. pnas.org The formation of the characteristic orange [Cu(I)(BCS)₂]³⁻ complex, detectable spectrophotometrically, provided direct evidence for the enzymatic release mechanism. nih.govpnas.org Similarly, BCS has been used in competition assays to determine the Cu(I) binding affinity of proteins, such as the pneumococcal copper resistance proteins sCupA and CopA. nih.gov

BCS is also instrumental in creating cell culture models to study the effects of copper depletion or to confirm the role of copper in cellular processes. By adding BCS to the culture medium, researchers can sequester extracellular copper, effectively creating a copper-deficient environment for the cells. escholarship.orgrsc.org This approach has been used to:

Confirm that the fluorescence of a novel copper sensor inside cells decreases under copper-depleted conditions. escholarship.org

Block the intracellular uptake and toxicity of copper-dependent compounds, thereby proving their mechanism of action. escholarship.org

Investigate how copper chelation affects cellular processes like NMDAR currents in neurons. acs.org

These in vitro models provide controlled environments to study the specific roles of copper, which would be difficult to achieve in more complex biological systems.

In Vitro Model/AssayPurposeRole of this compoundKey FindingCitation
Enzyme-Mediated Copper Release Assay To demonstrate FDX1-mediated release of copper from a drug complex.Acts as a colorimetric detector for the released Cu(I).Reduced FDX1 facilitates the reductive release of Cu(I) from the ES-Cu(II) complex. pnas.org
Protein-Copper Binding Assay To determine the Cu(I) binding affinity of bacterial copper resistance proteins.Competes with the protein for Cu(I) in anaerobic titrations.Allowed for the calculation of Cu(I) binding affinities for sCupA and CopA, revealing their roles in copper homeostasis. nih.gov
Cell Culture Copper Depletion Model To study the effects of reduced copper availability on cellular functions.Sequesters extracellular Cu(I), preventing its uptake by cells.Used to validate the response of intracellular copper sensors and to probe the copper-dependency of drug toxicity. escholarship.orgescholarship.org
LDL Oxidation Model To monitor the reduction of Cu(II) to Cu(I) by low-density lipoprotein (LDL).Forms a colored complex with Cu(I) as it is produced, allowing for real-time monitoring.Demonstrated that LDL can directly reduce Cu(II), a key step in lipid peroxidation. ahajournals.org

Potential in Automated Analytical Systems for Environmental and Biological Monitoring in Research Contexts

The well-established reactivity of this compound with copper(I) ions makes it a strong candidate for integration into automated analytical systems for high-throughput environmental and biological monitoring in research settings. medchemexpress.com Its ability to produce a distinct colorimetric or fluorescent signal upon binding Cu(I) is ideal for adaptation to flow-based analytical techniques. medchemexpress.comresearchgate.net

Currently, BCS is widely used as a sensitive colorimetric reagent in benchtop assays to detect and quantify trace amounts of copper in water quality testing and various biological samples. medchemexpress.combiocompare.com The procedure typically involves reducing any Cu(II) to Cu(I) with an agent like ascorbic acid or hydroxylamine (B1172632) hydrochloride, followed by the addition of BCS and spectrophotometric measurement of the resulting orange complex. ahajournals.orgresearchgate.netiar.ac.in

The future potential lies in translating these manual methods into automated platforms, such as Flow Injection Analysis (FIA) or Sequential Injection Analysis (SIA). These systems automate the mixing of samples and reagents in precisely controlled streams, followed by detection in a flow-through cell, enabling rapid and reproducible measurements of many samples. researchgate.net While automated FIA systems have been developed for other analytes, and even for copper using different ligands like neocuproine, the specific properties of BCS could be similarly leveraged. researchgate.netmdpi.com A study has already demonstrated the dual role of BCS as both a dispersing agent for multi-walled carbon nanotubes and as a copper-preconcentrating ligand in an electrochemical sensor, showcasing its versatility in sensor design. nih.gov

The development of automated systems incorporating BCS would be highly beneficial for:

Environmental Research: Continuous monitoring of copper pollution in water bodies from industrial runoff. medchemexpress.com

Biological Research: High-throughput screening of copper content in cell lysates or other biological fluids for toxicology or disease mechanism studies. biocompare.com

Industrial Process Control: Real-time monitoring of copper levels in various industrial solutions. mdpi.com

The integration of BCS into miniaturized lab-on-a-chip or microfluidic devices represents another frontier, promising portable, low-cost, and rapid analytical tools for on-site monitoring. hilarispublisher.com

Fundamental Studies on Ligand-Induced Self-Assembly and Its Research Implications

A significant emerging paradigm in this compound research is the fundamental study of its role in inducing the self-assembly of metal complexes in aqueous solutions. nih.govacs.org This phenomenon, where the ligand itself acts as a "pro-aggregating" unit, leads to the formation of nano-aggregate structures with significantly altered and often enhanced properties. nih.govacs.org

Detailed studies on water-soluble Iridium(III) photosensitizers bearing BCS and BPS ligands have shown strong evidence of concentration-induced chromophore aggregation. nih.govnih.gov This self-assembly is detectable even at micromolar concentrations and results in the formation of small, heterogeneous nano-aggregates. nih.govacs.org The key research implications of this ligand-induced self-assembly are:

Enhanced Photophysical Properties: The aggregation of these complexes is not a detrimental process but rather one that leads to substantial improvements in their photophysical characteristics. Spectroscopic investigations revealed that self-assembly causes significant blue shifts in the photoluminescence emission spectra, along with concomitant increases in excited-state lifetimes and quantum yields, which can increase by up to a factor of five. nih.govacs.org This creates a new class of highly photoluminescent, water-based soft materials. nih.govnih.gov

Controllable Assembly: The self-assembly process can be controlled by several factors. It is directly influenced by the concentration of the complex and the ionic strength of the solution; adding a salt like sodium chloride can promote aggregation at lower chromophore concentrations. nih.govacs.org Furthermore, the assembly is reversible with temperature, as heating the solution can break up the aggregates, indicating the process is exothermic. acs.orgresearchgate.net

Broad Applicability: This self-assembly phenomenon is not limited to a single type of complex. It has been observed in various Iridium(III) complexes, a Rhodium(III) analogue, and even a structurally distinct Ruthenium(II) complex that incorporates three BPS ligands. nih.govacs.org This suggests that ligand-induced self-assembly is a general feature for many transition-metal complexes that use these sulfonated diimine ligands to achieve water solubility. nih.govacs.org

These fundamental studies are crucial as they reveal that the choice of a solubilizing ligand like BCS can have profound and previously overlooked effects on the behavior of a molecule in solution. This understanding opens up new strategies for designing advanced functional materials, where self-assembly can be harnessed to tune properties for applications in sensing, bio-imaging, and light-emitting devices.

Q & A

Basic Research Questions

Q. How can researchers optimize BCS solution preparation for Cu(I) detection in spectroscopic assays?

  • Methodology : Prepare stock solutions using anhydrous DMSO or deionized water, as BCS is hygroscopic and solvent choice impacts stability. For a 10 mM solution, dissolve 1.7714 mg/mL (based on molecular weight). Use fresh DMSO to avoid moisture-induced degradation, and aliquot to prevent freeze-thaw cycles . Validate concentration via UV-Vis spectroscopy (BCS exhibits λmax ~480 nm in the presence of Cu(I)). Include controls with metal-free solutions to confirm specificity.

Q. What are the standard protocols for validating BCS purity in Cu(I) chelation studies?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and mobile phase (e.g., 0.1% TFA in acetonitrile/water) to assess purity. Compare retention times with certified reference standards. For trace metal contamination, perform inductively coupled plasma mass spectrometry (ICP-MS). Cross-reference spectroscopic data (e.g., FTIR for sulfonate groups at ~1180 cm⁻¹) with literature .

Q. How should BCS be stored to maintain stability in long-term experiments?

  • Methodology : Store lyophilized BCS at -20°C in airtight, light-protected containers. For solutions, aliquot into single-use vials and store at -80°C. Avoid repeated thawing. Monitor degradation via periodic UV-Vis scans; a shift in λmax or reduced absorbance indicates instability .

Advanced Research Questions

Q. How can conflicting reports on BCS-Cu(I) binding constants be resolved in different experimental conditions?

  • Methodology : Systematically vary ionic strength, pH, and competing ligands (e.g., albumin) to replicate reported conditions. Use isothermal titration calorimetry (ITC) for direct binding affinity measurements. Compare results with spectroscopic titrations (e.g., Job’s plot analysis). Address discrepancies by calibrating equipment (e.g., Cu(I) standards) and validating buffer compositions .

Q. What advanced techniques confirm BCS’s role in protein detection via SDS-PAGE?

  • Methodology : Pre-stain proteins with BCS (0.1–1 mM) in Tris-glycine buffer (pH 8.3) and compare with Coomassie/Silver staining. Use fluorescence quenching assays to study BCS-protein interactions. For structural insights, employ X-ray crystallography or NMR to analyze BCS-Cu(I)-protein ternary complexes .

Q. How does BCS’s sulfonate group influence its coordination chemistry with transition metals beyond Cu(I)?

  • Methodology : Perform competitive binding assays with Fe(II), Zn(II), and Ag(I) using UV-Vis and cyclic voltammetry. Analyze stability constants via EDTA displacement titrations. Computational modeling (DFT) can predict electronic structures of metal-BCS complexes. Cross-validate with EXAFS for coordination geometry .

Methodological Considerations for Data Integrity

Q. What statistical approaches are recommended for analyzing dose-response data in BCS-based metal quantification?

  • Methodology : Use nonlinear regression (e.g., Hill equation) to fit sigmoidal curves for absorbance vs. [Cu(I)]. Calculate EC50 and Hill coefficients with 95% confidence intervals. Include replicates (n ≥ 3) and report standard deviations. For outlier detection, apply Grubbs’ test or robust regression .

Q. How should researchers address batch-to-batch variability in BCS synthesis for reproducibility?

  • Methodology : Document synthetic routes (e.g., sulfonation of bathocuproine) and characterize each batch via elemental analysis, NMR, and mass spectrometry. Use orthogonal purity assays (HPLC, TLC) and share raw data in supplementary materials. Collaborate with synthetic chemists to standardize protocols .

Ethical and Reporting Standards

Q. What metadata is critical to include when publishing BCS-based studies for replication?

  • Methodology : Report solvent lot numbers, storage conditions, and instrument calibration details. Disclose any post hoc adjustments to experimental parameters (e.g., pH optimization). Provide raw spectral data and analysis scripts in open-access repositories. Cite primary literature for synthesis and validation methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.